3,4-Dimethoxythiophene
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3,4-dimethoxythiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c1-7-5-3-9-4-6(5)8-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDCKLVMBAXBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121912-91-2 | |
| Record name | Thiophene, 3,4-dimethoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121912-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90394208 | |
| Record name | 3,4-Dimethoxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51792-34-8 | |
| Record name | 3,4-Dimethoxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethoxythiophene | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 3,4-Dimethoxythiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,4-Dimethoxythiophene (DMOT), a key intermediate in the synthesis of advanced organic electronic materials. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications, particularly as a precursor to conductive polymers.
Core Properties and Identification
This compound, identified by the CAS Number 51792-34-8 , is an organic heterocyclic compound.[1] Structurally, it consists of a five-membered thiophene (B33073) ring substituted with two methoxy (B1213986) groups at the 3 and 4 positions.[1] These methoxy groups enhance the molecule's polarity and solubility in organic solvents compared to its parent compound, thiophene.[1][2]
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| CAS Number | 51792-34-8 | [1][3][4][5][6] |
| Molecular Formula | C₆H₈O₂S | [1][2][3][7] |
| Molecular Weight | 144.19 g/mol | [2][3][7][8] |
| Appearance | Colorless to pale yellow liquid or solid | [1][2][3][4] |
| Boiling Point | 100-102 °C at 10-11 mmHg | [3][4][5][7][9] |
| Melting Point | -20 °C | [3][4] |
| Density | 1.209 g/mL at 25 °C | [2][3][4][5][9] |
| Refractive Index (n20/D) | 1.5409 | [2][4][7][9] |
| Flash Point | 106.7 °C (224.1 °F) - closed cup | [3][7][9][10] |
| Solubility | Miscible with organic solvents; slightly miscible with water. | [1][4][7] |
| Storage Temperature | -20 °C | [2][3][7][9] |
| Identifier | Value | Citations |
| IUPAC Name | This compound | [3] |
| Synonyms | DMOT, Thiophene, 3,4-Dimethoxy- | [2][3][7] |
| Canonical SMILES | COc1cscc1OC | [3][5][9] |
| InChI Key | ZUDCKLVMBAXBIF-UHFFFAOYSA-N | [1][3][5][9] |
Synthesis and Experimental Protocols
This compound can be synthesized through various routes. A common and well-documented laboratory-scale method involves the methoxylation of 3,4-dibromothiophene (B32776).[4][11] Another reported synthesis is the ring-closure reaction of 2,3-dimethoxy-1,3-butadiene (B1584589) with sulfur dichloride in a hexane (B92381) medium.[3][4]
This protocol describes the synthesis of this compound from 3,4-dibromothiophene using sodium methoxide (B1231860) with a cuprous bromide catalyst.[4][11]
Materials:
-
3,4-Dibromothiophene (15 g)
-
Sodium methoxide (21 g)
-
Methanol (B129727) (72 g initially, with a portion later removed)
-
Cuprous bromide (0.83 g)
-
Magnesium sulfate
-
Water
-
Argon (for inert atmosphere)
Equipment:
-
100 mL four-necked flask
-
Stirrer
-
Reflux condenser
-
Distillation apparatus
-
Rotary evaporator
-
Vacuum distillation setup
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Under an argon atmosphere, add 21 g of sodium methoxide and 72 g of methanol to a 100 mL four-necked flask. Stir the mixture until the sodium methoxide is completely dissolved.[4][11]
-
Catalyst Addition: Add 0.83 g of cuprous bromide to the solution.[4][11]
-
Substrate Addition: Slowly add 15 g of 3,4-dibromothiophene dropwise to the reaction mixture. The solution will gradually change color from colorless to a transparent black.[4][11]
-
Solvent Removal: After the addition is complete, remove 50 g of methanol via distillation. This increases the concentration of sodium methoxide in the remaining solvent.[4]
-
Reflux: Heat the reaction mixture to 97 °C and maintain it at reflux for 5 hours. Monitor the reaction's progress using gas chromatography to confirm the consumption of 3,4-dibromothiophene.[4][11]
-
Work-up: After the reaction is complete, cool the mixture and add water. Filter the mixture and extract the crude product with toluene.[4][11]
-
Purification: Wash the toluene layer with water and then dry it over magnesium sulfate. Filter to remove the desiccant.[4][11]
-
Isolation: Concentrate the toluene layer using a rotary evaporator. Purify the resulting crude product by vacuum distillation to yield this compound.[4][11] A yield of 7.28 g (81.5%) has been reported for this method.[4][11]
Core Applications and Reactions
This compound is primarily valued as a monomer and a precursor for organic electronic materials.[3][4] Its thiophene core provides a π-conjugated system, which is fundamental for creating conductive polymers.[2][3]
A major application of DMOT is its role as a precursor in the synthesis of 3,4-ethylenedioxythiophene (B145204) (EDOT).[3][12][13] EDOT is the monomer used to produce poly(3,4-ethylenedioxythiophene), better known as PEDOT, a widely used transparent conductive polymer.[3][12] The conversion from DMOT to EDOT is achieved through a trans-etherification reaction.[3][13] Subsequently, EDOT can be polymerized to form PEDOT, which is often used in combination with a polyelectrolyte like polystyrene sulfonate (PSS) for applications in antistatic coatings, OLEDs, and organic solar cells.[2][3]
While this compound itself is not an active pharmaceutical ingredient, the broader class of thiophene derivatives represents a "privileged pharmacophore" in medicinal chemistry.[14] Thiophene rings are present in numerous FDA-approved drugs, including treatments for cardiovascular diseases, neurological disorders, and cancer.[14] The aromatic and lipophilic nature of the thiophene ring can enhance membrane permeability and receptor interactions.[14][15] Therefore, DMOT serves as a versatile building block for synthesizing more complex thiophene-based molecules that may be investigated as potential drug candidates.[1][4] For instance, it has been used as a starting material in the synthesis of porphyrin dyads to study photoinduced energy transfer, a process relevant to photodynamic therapy research.[3][4]
Safety and Handling
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[9][10][16]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell).[9][10][17]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or face shields, chemical-resistant gloves, and a lab coat, should be worn.[9][16][17]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[17] The recommended storage temperature is -20 °C.[2][3][9] It should be handled under an inert gas.[17]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[16][17][18]
References
- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 51792-34-8 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound | C6H8O2S | CID 3613501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,4-二甲氧基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3,4-二甲氧基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. angenechemical.com [angenechemical.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. SDS of this compound, Safety Data Sheets, CAS 51792-34-8 - chemBlink [ww.chemblink.com]
An In-depth Technical Guide to the Molecular Structure of 3,4-Dimethoxythiophene
For Researchers, Scientists, and Drug Development Professionals
Molecular Identity
-
Chemical Formula: C₆H₈O₂S
-
Molecular Weight: 144.19 g/mol
-
CAS Number: 51792-34-8
-
Synonyms: DMOT, Thiophene (B33073), 3,4-dimethoxy-
Predicted Molecular Geometry
The geometric parameters of 3,4-Dimethoxythiophene can be reliably predicted using computational chemistry. The tables below present typical values for bond lengths, bond angles, and dihedral angles derived from Density Functional Theory (DFT) calculations on substituted thiophene systems. These values provide a robust model for the molecule's three-dimensional structure.
Table 1: Predicted Bond Lengths
| Atom 1 | Atom 2 | Typical Bond Length (Å) | Description |
| S1 | C2 | 1.74 | Thiophene Ring S-C Bond |
| S1 | C5 | 1.74 | Thiophene Ring S-C Bond |
| C2 | C3 | 1.38 | Thiophene Ring C-C Bond |
| C3 | C4 | 1.44 | Thiophene Ring C-C Bond |
| C4 | C5 | 1.38 | Thiophene Ring C-C Bond |
| C2 | H1 | 1.08 | Thiophene Ring C-H Bond |
| C5 | H2 | 1.08 | Thiophene Ring C-H Bond |
| C3 | O1 | 1.36 | Methoxy (B1213986) C-O Bond |
| C4 | O2 | 1.36 | Methoxy C-O Bond |
| O1 | C6 | 1.43 | Methoxy O-CH₃ Bond |
| O2 | C7 | 1.43 | Methoxy O-CH₃ Bond |
| C6 | H3,H4,H5 | 1.09 | Methyl Group C-H Bonds |
| C7 | H6,H7,H8 | 1.09 | Methyl Group C-H Bonds |
Table 2: Predicted Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Typical Bond Angle (°) | Description |
| C5 | S1 | C2 | 92.2 | Thiophene Ring Angle at Sulfur |
| S1 | C2 | C3 | 111.5 | Thiophene Ring Angle |
| C2 | C3 | C4 | 112.4 | Thiophene Ring Angle |
| C3 | C4 | C5 | 112.4 | Thiophene Ring Angle |
| C4 | C5 | S1 | 111.5 | Thiophene Ring Angle |
| C2 | C3 | O1 | 124.0 | Methoxy-Ring Angle |
| C4 | C3 | O1 | 123.6 | Methoxy-Ring Angle |
| C3 | O1 | C6 | 117.5 | Methoxy C-O-C Angle |
Table 3: Predicted Dihedral Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Typical Dihedral Angle (°) | Description |
| C2 | C3 | O1 | C6 | ~0 or ~180 | Defines the orientation of the methoxy group |
| C5 | C4 | O2 | C7 | ~0 or ~180 | Defines the orientation of the methoxy group |
Visualization of Molecular Structure
The following diagram illustrates the atomic numbering scheme used in the data tables for this compound.
Experimental Protocols: Computational Structure Determination
The determination of the molecular geometry for a compound like this compound is most commonly achieved through computational chemistry, specifically using Density Functional Theory (DFT).[1][2] This approach provides a highly accurate, low-energy conformation of the molecule in the gas phase.
Objective: To calculate the optimized ground-state geometry and electronic properties of this compound.
Methodology: Density Functional Theory (DFT)
-
Software: All calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[3]
-
Initial Structure Generation: An initial 3D structure of this compound is built using a molecular editor. The initial bond lengths and angles are set to standard values.
-
Method Selection:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected.[1][2] This functional is widely used as it provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is chosen.[2][3] This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron density distributions.
-
-
Geometry Optimization:
-
A geometry optimization calculation is initiated. The software iteratively adjusts the positions of all atoms to find the arrangement that corresponds to a minimum on the potential energy surface.
-
The convergence criteria are typically set to tight or very tight to ensure a true energy minimum is found.
-
-
Frequency Calculation:
-
Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum and not a transition state.
-
-
Data Analysis:
-
The final optimized Cartesian coordinates are extracted from the output file.
-
Bond lengths, bond angles, and dihedral angles are measured from the optimized structure.
-
Electronic properties such as HOMO-LUMO energy levels, molecular electrostatic potential (MEP), and Mulliken atomic charges are also calculated and analyzed from the output.
-
Workflow for Computational Structure Determination
The following diagram outlines the logical workflow for the DFT-based protocol described above.
References
An In-depth Technical Guide on the Solubility of 3,4-Dimethoxythiophene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,4-Dimethoxythiophene, a key intermediate in the synthesis of conductive polymers and a building block in medicinal chemistry.[1][2][3] While specific quantitative solubility data is not widely published, this document compiles available qualitative information and presents a detailed experimental protocol for its determination.
Core Properties of this compound
This compound (DMOT) is a colorless to pale yellow liquid that serves as a monomer and precursor in the development of electroactive materials for organic electronics.[1][2][4][5][6][7] Its structure, featuring a thiophene (B33073) ring with two electron-donating methoxy (B1213986) groups, influences its physical and chemical properties, including its solubility profile.
Key Physicochemical Properties:
Solubility Profile
Based on information from chemical suppliers and safety data sheets, this compound exhibits broad solubility in organic solvents while having limited solubility in aqueous solutions.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents Mentioned | Solubility Description |
| Polar Protic | Ethanol, Methanol (B129727) | Soluble / Miscible.[1][10] Used as a reaction solvent.[10] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Soluble / Miscible.[1] |
| Non-Polar | Toluene, Hexane | Soluble / Miscible.[10] Used as an extraction or reaction solvent.[5][10][11] |
| Aqueous | Water | Slightly miscible / Insoluble.[1][4][6][12] |
This solubility profile is consistent with the "like dissolves like" principle; the molecule's moderate polarity allows for miscibility with a wide range of common organic solvents.[13] Its applications in organic synthesis, particularly in the production of poly(3,4-ethylenedioxythiophene) (PEDOT), often utilize solvents like methanol and toluene.[5][10][14]
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data for applications such as formulation, crystallization, or reaction optimization, the following experimental protocol provides a standardized method. This protocol is based on the common "shake-flask" method, a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[13]
Objective:
To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (purity ≥98%)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (B75204) or sealed ampoules
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a vial. The presence of undissolved solid or a separate liquid phase after equilibration is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure saturation is achieved.[13]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solute to settle for several hours at the same constant temperature.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions to generate a calibration curve.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
-
Data Reporting:
-
Calculate the original concentration of the saturated solution, accounting for any dilutions.
-
Express the solubility in standard units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L), at the specified temperature.
-
Visualized Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
Caption: A simplified workflow for the experimental determination of solubility.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 51792-34-8 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Cas 51792-34-8,this compound | lookchem [lookchem.com]
- 7. This compound 97 51792-34-8 [sigmaaldrich.com]
- 8. This compound | C6H8O2S | CID 3613501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, 98% | Fisher Scientific [fishersci.ca]
- 13. youtube.com [youtube.com]
- 14. CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Dimethoxythiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethoxythiophene (DMOT) is a substituted thiophene (B33073) derivative of significant interest in the fields of materials science and organic electronics. Its unique electronic properties, stemming from the electron-donating methoxy (B1213986) groups on the thiophene ring, make it a valuable precursor for the synthesis of conductive polymers and other electroactive materials. This guide provides a comprehensive overview of the core physical and chemical properties of DMOT, detailed experimental protocols for its synthesis, and a discussion of its primary applications, particularly as a key intermediate in the production of 3,4-ethylenedioxythiophene (B145204) (EDOT) and the widely used conductive polymer, PEDOT.
Core Physical and Chemical Properties
This compound is typically a colorless to light yellow liquid or solid at room temperature.[1][2][3][4] It exhibits moderate volatility and is characterized by its miscibility with most organic solvents and slight miscibility with water.[2][4][5] The presence of two methoxy functional groups enhances its polarity compared to the parent thiophene hydrocarbon, influencing its solubility and reactivity.[2]
Physical Properties
The key physical characteristics of this compound are summarized in the table below, providing a clear reference for experimental and developmental work.
| Property | Value | References |
| Molecular Formula | C₆H₈O₂S | [1][2][3][5] |
| Molecular Weight | 144.19 g/mol | [3][6] |
| Appearance | Colorless to light yellow liquid/solid | [1][2][3][4] |
| Melting Point | -20 °C | [1] |
| Boiling Point | 100-102 °C @ 10-11 mmHg | [1][3][5][6] |
| Density | 1.209 g/mL @ 25 °C | [1][3][6] |
| Flash Point | 106.7 °C (224.1 °F) - closed cup | [1][6] |
| Refractive Index | n20/D 1.5409 | [3][5][6] |
| Solubility | Miscible with organic solvents; slightly miscible with water | [2][4][5] |
| CAS Number | 51792-34-8 | [5][6] |
Spectral Properties
While detailed spectral analyses such as ¹H NMR, ¹³C NMR, and IR spectroscopy have been performed on this compound, specific chemical shifts and peak assignments are not widely consolidated in publicly accessible databases. Researchers should refer to specialized spectral libraries or perform their own analyses for detailed characterization.
| Spectrum Type | Availability |
| ¹H NMR | Data has been recorded, but specific chemical shifts are not readily available in aggregated sources. |
| ¹³C NMR | Spectra are available through specialized databases like Wiley-VCH.[6] |
| Mass Spectrometry | GC-MS data is available.[6] |
| IR Spectroscopy | General IR absorption characteristics for thiophene derivatives are known, but a specific, detailed spectrum for DMOT is not widely published. |
Chemical Structure and Reactivity
This compound's structure consists of a five-membered thiophene ring substituted at the 3 and 4 positions with methoxy groups (-OCH₃). These electron-donating groups significantly influence the electronic properties of the thiophene ring, making it a key monomer and precursor for electroactive materials.[1][4]
Caption: Molecular structure of this compound.
Its primary chemical reactivities include:
-
Polymerization: It can be polymerized to form poly(dimethoxythiophenes), which are being explored for use in energy storage devices.[1][6]
-
Transetherification: DMOT is a crucial intermediate for the synthesis of 3,4-ethylenedioxythiophene (EDOT) through a transetherification reaction.[1]
-
Building Block: It serves as a foundational molecule in the synthesis of more complex structures, such as porphyrin dyads used in photoinduced energy transfer studies.[1][4][5]
The conversion of DMOT to the highly successful conductive polymer PEDOT is a key application pathway.
Caption: Reaction pathway from DMOT to the conductive polymer PEDOT.
Experimental Protocols
Several methods for the synthesis of this compound have been reported. A common laboratory-scale method involves the reaction of 3,4-dibromothiophene (B32776) with sodium methoxide (B1231860), which is detailed below. Another reported method is the ring closure reaction of 2,3-dimethoxy-1,3-butadiene (B1584589) with sulfur dichloride in hexane.[1][7]
Synthesis from 3,4-Dibromothiophene
This protocol is adapted from a common method utilizing a copper catalyst to facilitate the methoxylation of 3,4-dibromothiophene.[2]
Materials:
-
3,4-Dibromothiophene (15 g)
-
Sodium methoxide (21 g)
-
Methanol (B129727) (72 g + 50 g for removal)
-
Copper(I) bromide (0.83 g)
-
Toluene (B28343) (for extraction)
-
Anhydrous magnesium sulfate
-
Water
-
100 mL four-necked flask and standard glassware for reflux, distillation, and extraction
-
Inert gas supply (Argon)
Procedure:
-
Reaction Setup: Under an argon atmosphere, add sodium methoxide (21 g) and methanol (72 g) to a 100 mL four-necked flask. Stir the mixture until the sodium methoxide is completely dissolved.
-
Catalyst Addition: Add copper(I) bromide (0.83 g) to the solution.
-
Substrate Addition: Slowly add 3,4-dibromothiophene (15 g) dropwise to the reaction mixture. The solution will gradually change color from colorless to a transparent black.
-
Solvent Removal & Reflux: After the addition is complete, remove approximately 50 g of methanol by distillation. Heat the concentrated reaction mixture to 97 °C and maintain a reflux for approximately 5 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to confirm the consumption of 3,4-dibromothiophene.
-
Work-up: After the reaction is complete, cool the mixture and add water. Filter the mixture and extract the crude product from the aqueous layer with toluene.
-
Purification: Wash the combined toluene layers sequentially with water. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter to remove the desiccant. Concentrate the toluene layer by rotary evaporation.
-
Final Product: Purify the resulting crude product by vacuum distillation to yield this compound. (Expected yield: ~81.5%).[2]
Caption: Experimental workflow for the synthesis of DMOT.
Applications in Research and Drug Development
While this compound itself is not a therapeutic agent, its derivatives, particularly those based on the thiophene scaffold, are significant in medicinal chemistry. The thiophene ring is a privileged pharmacophore found in numerous FDA-approved drugs.
The primary application of DMOT is in materials science :
-
Conductive Polymers: It is the essential precursor to EDOT, the monomer for PEDOT.[1] PEDOT is a highly successful conductive polymer used in organic light-emitting diodes (OLEDs), organic solar cells, antistatic coatings, and sensors due to its high conductivity, transparency, and stability.
-
Organic Electronics: As a building block for various monomers and polymers, DMOT is integral to the development of flexible and lightweight organic electronic devices.
For drug development professionals , the significance of DMOT lies in its role as a versatile chemical intermediate. The substituted thiophene core is a scaffold that can be further functionalized to create novel compounds for screening and development in various therapeutic areas, including anti-inflammatory and anticancer research.
References
- 1. 3,4-DIMETHOXYTHIOPHENOL(700-96-9) 13C NMR spectrum [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN103254169A - Process for synthesizing 3, 4-dimethoxythiophene - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H8O2S | CID 3613501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-二甲氧基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
The Pivotal Role of 3,4-Dimethoxythiophene in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
3,4-Dimethoxythiophene (DMOT) has emerged as a highly versatile precursor in organic synthesis, primarily recognized for its role in the development of advanced electroactive materials and as a building block for complex organic molecules. Its unique electronic properties, stemming from the electron-donating methoxy (B1213986) groups on the thiophene (B33073) ring, make it a cornerstone for creating conductive polymers and a valuable intermediate in pharmaceutical chemistry.
Core Properties and Synthesis
This compound is a colorless to light yellow liquid with a boiling point of 100-102 °C at 10-11 mmHg.[1][2][3] It is characterized by its solubility in most organic solvents and is typically available in purities of 97% or higher.[3] The primary synthesis of DMOT involves the ring-closure reaction of 2,3-dimethoxy-1,3-butadiene (B1584589) with sulfur dichloride in a hexane (B92381) medium.[1][2][4] An alternative route involves the reaction of 3,4-dibromothiophene (B32776) with sodium methoxide, catalyzed to produce DMOT.[3]
| Property | Value |
| Molecular Formula | C6H8O2S[4] |
| Molecular Weight | 144.19 g/mol [4] |
| Boiling Point | 100-102 °C / 10-11 mmHg[2] |
| Density | 1.209 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.5409 |
| Purity | ≥97%[2] |
Gateway to Conductive Polymers: The Synthesis of PEDOT
The most prominent application of this compound is as a direct precursor to 3,4-ethylenedioxythiophene (B145204) (EDOT), the monomer for the highly successful conductive polymer, poly(3,4-ethylenedioxythiophene) (PEDOT).[1][5] PEDOT is renowned for its high electrical conductivity, optical transparency, and stability, making it invaluable in organic electronics like OLEDs, organic solar cells, and antistatic coatings.[3][6][7]
The conversion of DMOT to EDOT is achieved through a trans-etherification reaction with ethylene (B1197577) glycol, typically catalyzed by p-toluenesulfonic acid.[5][8]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound 97 51792-34-8 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 51792-34-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. ossila.com [ossila.com]
- 8. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 3,4-Dimethoxythiophene in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and disposal of 3,4-Dimethoxythiophene (CAS No. 51792-34-8), a key intermediate in the synthesis of advanced materials, particularly in the field of organic electronics.[1] Adherence to the safety protocols outlined herein is crucial for minimizing risks and ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[2] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.
| Property | Value | References |
| Molecular Formula | C₆H₈O₂S | [1][3] |
| Molecular Weight | 144.19 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Boiling Point | 100-102 °C at 10-11 mmHg | [1][5] |
| Density | 1.209 g/mL at 25 °C | [1][5] |
| Flash Point | 106.7 °C (224.1 °F) - closed cup | [2][6] |
| Solubility | Miscible with most organic solvents, slightly miscible with water. | [1][7] |
| Refractive Index | n20/D 1.5409 | [5] |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[2][8][9][10]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.[12]
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.[2]
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile rubber) are mandatory.[2] Gloves should be inspected before use and disposed of properly after handling the chemical.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and to prevent accidents.
-
Handling: Avoid contact with skin and eyes and inhalation of vapor or mist.[2] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]
-
Storage: Store in a cool, dry, and well-ventilated place.[2][8] Keep the container tightly closed.[2] For long-term storage, a temperature of -20°C is recommended.[2][5] The compound should be handled and stored under an inert gas atmosphere.[2][9]
Experimental Protocols
While specific experimental procedures will vary depending on the application, the following sections provide a representative protocol for the synthesis of a polymer using a thiophene (B33073) derivative and general guidelines for handling air-sensitive reagents and responding to spills.
Representative Synthesis: Solid-State Oxidative Polymerization
This protocol is adapted from the synthesis of a polyterthiophene and illustrates a common application of thiophene derivatives.[5]
Materials:
-
3',4'-Dimethoxy-2,2':5',2"-terthiophene (TMT) (monomer)
-
Anhydrous Iron (III) Chloride (FeCl₃) (oxidant)
-
Hydrazine (B178648) monohydrate (reducing agent)
-
Dry, inert solvent (e.g., chloroform)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the TMT monomer.
-
In a separate vessel, prepare a solution of anhydrous FeCl₃ in a minimal amount of dry solvent.
-
Slowly add the FeCl₃ solution to the solid monomer with vigorous stirring. The molar ratio of oxidant to monomer can be varied to control the polymer properties.[5]
-
Continue stirring the solid-state reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, the resulting polymer is typically a dark, solid material.
-
To obtain the undoped (neutral) polymer, the crude product is washed with a reducing agent, such as hydrazine monohydrate, for 24 hours at room temperature under a nitrogen atmosphere.[5]
-
The polymer is then filtered, washed with copious amounts of methanol (B129727) and water to remove any remaining oxidant and monomer, and dried under vacuum.
Protocol for Handling Air-Sensitive Liquids
This compound should be handled under an inert atmosphere.[2][9] The following is a general procedure for transferring air-sensitive liquids using a syringe.[6][13][14]
Equipment:
-
Dry glassware (oven-dried and cooled under an inert gas)
-
Source of dry inert gas (nitrogen or argon) with a bubbler
-
Syringes and long needles (18-21 gauge)
-
Septa
Procedure:
-
Ensure all glassware is scrupulously dried and assembled while hot, then cooled under a stream of inert gas.
-
The bottle of this compound should be equipped with a septum.
-
Purge a dry syringe with the inert gas by drawing the gas into the syringe and expelling it several times.
-
Pierce the septum of the this compound bottle with the needle of the purged syringe.
-
Pressurize the bottle slightly by injecting a small amount of inert gas.
-
Withdraw the desired volume of the liquid into the syringe.
-
Remove the syringe from the bottle and quickly insert the needle into the septum of the reaction flask, which is also under an inert atmosphere.
-
Slowly add the reagent to the reaction mixture.
-
After transfer, rinse the syringe and needle immediately with a suitable dry solvent, followed by water and acetone, to prevent clogging and residue buildup.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Personal Precautions: Evacuate the area and ensure adequate ventilation.[2] Wear the appropriate personal protective equipment (PPE) as described in section 2.2 before attempting to clean up the spill.[2]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[2]
-
Containment and Cleanup: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[2][8] For larger spills, dike the area to contain the spill and follow the same absorption procedure.[15] After the material has been collected, decontaminate the area with a suitable solvent and then wash with soap and water.
First Aid Measures
In case of exposure to this compound, follow these first aid procedures and seek medical attention.[2][8][9]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][9]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][8] Remove contaminated clothing.
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8][9]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2][9]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Emits toxic fumes of carbon oxides and sulfur oxides under fire conditions.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2][8]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2][8] Contact a licensed professional waste disposal service to dispose of this material.[2] Do not allow the chemical to enter drains or waterways.[2] Contaminated packaging should be disposed of as unused product.[2]
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. westlab.com [westlab.com]
- 3. acs.org [acs.org]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. Solid-State Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"- terthiophene): Comparison With Poly(terthiophene) and Poly(3',4'-ethylenedioxy-2,2':5',2"- terthiophene) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemkleancorp.com [chemkleancorp.com]
- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 10. uoguelph.ca [uoguelph.ca]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Fume Hood Use Guidelines [blink.ucsd.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. web.mit.edu [web.mit.edu]
- 15. research.arizona.edu [research.arizona.edu]
An In-depth Technical Guide to 3,4-Dimethoxythiophene: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxythiophene (DMOT) is a heterocyclic organic compound that has garnered significant interest in the fields of materials science and organic electronics. Its electron-rich thiophene (B33073) core, functionalized with two methoxy (B1213986) groups at the 3 and 4 positions, imparts unique electronic and chemical properties. This makes it a crucial building block for the synthesis of conducting polymers, particularly as a precursor to 3,4-ethylenedioxythiophene (B145204) (EDOT), the monomer for the widely used conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of this compound.
Historical Perspective
The journey of this compound is intrinsically linked to the broader history of thiophene and the development of conducting polymers. While the parent compound, thiophene, was discovered in 1882 by Victor Meyer, the specific timeline for the first synthesis of this compound is less definitively documented in readily available literature. However, its importance grew with the advent of research into polythiophenes and their applications.
The development of conducting polymers, recognized with the Nobel Prize in Chemistry in 2000, spurred the exploration of various thiophene derivatives to tune the properties of the resulting polymers.[1] Poly(3,4-ethylenedioxythiophene) (PEDOT), first reported by Bayer AG in 1989, emerged as a highly stable and transparent conducting polymer.[2] This breakthrough led to a significant focus on its monomer, EDOT, and consequently on efficient synthetic routes to EDOT, where this compound serves as a key intermediate.
Earlier synthetic methods for 3,4-disubstituted thiophenes were often multi-step processes. A significant advancement came with the development of more direct and efficient synthetic pathways, such as the one-step ring closure reaction reported by Hellberg et al. in 2004, which provided a more streamlined approach to producing this compound.[3]
Synthetic Methodologies
Several synthetic routes to this compound have been developed, each with its own advantages and considerations. The two most prominent methods are detailed below.
Synthesis from 3,4-Dibromothiophene (B32776)
A common and well-established method for the synthesis of this compound involves the nucleophilic substitution of bromine atoms in 3,4-dibromothiophene with methoxide (B1231860) ions. This reaction is typically catalyzed by a copper(I) salt.
-
Materials:
-
3,4-Dibromothiophene
-
Sodium methoxide
-
Methanol (B129727) (anhydrous)
-
Copper(I) bromide (CuBr)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas (for inert atmosphere)
-
-
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, dissolve 21 g of sodium methoxide in 72 g of anhydrous methanol under an argon atmosphere.
-
Heat the solution to 70°C with stirring until all the sodium methoxide has dissolved.
-
Add 0.83 g of copper(I) bromide to the reaction mixture.
-
Slowly add 15 g of 3,4-dibromothiophene dropwise to the flask. The solution will typically change color from colorless to black-transparent.[4]
-
After the addition is complete, distill off approximately 50 g of methanol to increase the concentration of the reactants.
-
Heat the reaction mixture to reflux at 97°C and maintain for 5 hours. Monitor the reaction progress by gas chromatography to ensure the disappearance of the starting material and the intermediate, 3-bromo-4-methoxythiophene.[4]
-
After the reaction is complete, cool the mixture and add water.
-
Filter the mixture and extract the crude product with toluene.
-
Wash the toluene layer with water and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the toluene layer using a rotary evaporator.
-
Purify the final product by vacuum distillation to yield this compound. A typical yield for this reaction is around 81.5%.[4]
-
Caption: Synthesis of this compound from 3,4-Dibromothiophene.
One-Step Ring Closure Synthesis
A more recent and efficient method involves a one-step ring closure reaction between 2,3-dimethoxy-1,3-butadiene (B1584589) and sulfur dichloride.[3][5] This approach offers the advantage of starting from readily available bulk chemicals.
-
Materials:
-
2,3-Dimethoxy-1,3-butadiene
-
Sulfur dichloride (SCl₂)
-
Hexane (anhydrous)
-
Insoluble buffer (e.g., sodium bicarbonate)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 2,3-dimethoxy-1,3-butadiene in anhydrous hexane.
-
Add an insoluble buffer such as sodium bicarbonate to the solution.
-
Cool the mixture and slowly add sulfur dichloride while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed to completion.
-
The insoluble buffer neutralizes the HCl generated during the reaction, promoting the aromatization to the thiophene ring.
-
Filter the reaction mixture to remove the buffer and any solid byproducts.
-
Wash the filtrate and dry the organic layer.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
-
References
Methodological & Application
Synthesis of 3,4-Dimethoxythiophene: A Detailed Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 3,4-dimethoxythiophene from 3,4-dibromothiophene (B32776). The described methodology is a copper-catalyzed Ullmann condensation reaction, a reliable and efficient method for the formation of aryl ethers. This protocol is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development. The application note includes a detailed experimental protocol, a summary of quantitative data in a tabular format, and a visual representation of the experimental workflow.
Introduction
This compound is a valuable heterocyclic building block in the synthesis of various organic electronic materials, including conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), and as an intermediate in the preparation of pharmaceuticals.[1][2] The synthesis route starting from the readily available 3,4-dibromothiophene offers a practical approach to obtaining this key intermediate. The core of this transformation is a copper-catalyzed nucleophilic aromatic substitution, often referred to as an Ullmann condensation, where methoxide (B1231860) ions replace the bromine atoms on the thiophene (B33073) ring.[3][4] This document outlines a specific and reproducible protocol for this synthesis.
Reaction Scheme
The overall chemical transformation is depicted in the following scheme:
Caption: General reaction scheme for the synthesis of this compound from 3,4-dibromothiophene using sodium methoxide and a copper(I) bromide catalyst.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Equipment:
-
3,4-Dibromothiophene
-
Sodium methoxide (NaOMe)
-
Methanol (B129727) (MeOH)
-
Copper(I) bromide (CuBr)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Water (deionized)
-
100 mL four-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Under an inert argon atmosphere, add 21 g of sodium methoxide and 72 g of methanol to a 100 mL four-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.[1][5]
-
Dissolution: Stir the mixture until the sodium methoxide is completely dissolved.[1][5] The initial concentration of sodium methoxide in methanol is approximately 22.6 wt%.[5]
-
Catalyst Addition: Add 0.83 g of cuprous bromide to the solution.[1][5]
-
Addition of Reactant: Slowly add 15 g of 3,4-dibromothiophene dropwise to the reaction mixture.[1][5] A color change from colorless to black and transparent should be observed.[5]
-
Solvent Removal: After the addition is complete, distill off 50 g of methanol.[1][5] This increases the concentration of sodium methoxide in the remaining methanol to approximately 48.8 wt%.[5]
-
Reaction: Heat the reaction mixture to 97 °C and maintain it at reflux for 5 hours.[1][5] The progress of the reaction can be monitored by gas chromatography (GC) to ensure the disappearance of 3,4-dibromothiophene and the intermediate 3-bromo-4-methoxythiophene.[5]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and filter the resulting solids.[1][5]
-
Extract the crude product from the filtrate with toluene.[1][5]
-
Wash the combined toluene layers sequentially with water.[1][5]
-
Dry the organic layer over anhydrous magnesium sulfate.[1][5]
-
-
Purification:
Data Presentation
The following tables summarize the key quantitative data from the described experimental protocol.
Table 1: Reactant and Reagent Quantities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| 3,4-Dibromothiophene | C₄H₂Br₂S | 241.93 | 15.0 | 0.062 |
| Sodium Methoxide | CH₃ONa | 54.02 | 21.0 | 0.389 |
| Copper(I) Bromide | CuBr | 143.45 | 0.83 | 0.0058 |
| Methanol | CH₄O | 32.04 | 72.0 | 2.247 |
Table 2: Reaction Conditions and Product Details
| Parameter | Value |
| Reaction Temperature | 97 °C (Reflux) |
| Reaction Time | 5 hours |
| Product Yield | 7.28 g |
| Molar Yield | 81.5% |
| Product Purity (by GC) | 98.01% |
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Discussion
The provided protocol offers a high-yield (81.5%) synthesis of this compound with high purity (98.01%).[5] The use of copper(I) bromide is crucial for catalyzing the nucleophilic substitution of the bromine atoms with methoxide ions. The initial removal of a portion of the methanol solvent serves to increase the concentration of the sodium methoxide, which can drive the reaction to completion more efficiently. The work-up and purification steps are standard procedures in organic synthesis and are effective in isolating the desired product. This method avoids the use of more expensive or hazardous reagents and is suitable for laboratory-scale synthesis. For industrial applications, further optimization of catalyst loading, reaction time, and solvent recovery may be considered to enhance the economic and environmental viability of the process.[6]
References
- 1. This compound | 51792-34-8 [chemicalbook.com]
- 2. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene - Google Patents [patents.google.com]
Application Notes and Protocols: One-Step Synthesis of 3,4-Dimethoxythiophene
Introduction
3,4-Dimethoxythiophene (DMOT) is a crucial heterocyclic organic compound that serves as a key monomer and precursor in the development of electroactive materials for organic electronics.[1] It is particularly important as a starting material for the synthesis of 3,4-ethylenedioxythiophene (B145204) (EDOT), the monomer used to produce the widely utilized conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT).[2][3][4] The following protocol details a one-step synthesis of this compound from 3,4-dibromothiophene (B32776), a method noted for its efficiency and use of readily available reagents.[5][6]
Reaction Data Summary
The following table summarizes the quantitative data for the one-step synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3,4-Dibromothiophene | [1][5] |
| Reagent | Sodium Methoxide (B1231860) | [1][5] |
| Catalyst | Copper(I) Bromide | [1][5] |
| Solvent | Methanol (B129727) | [1][5] |
| Initial Reactant Mass | 15 g (3,4-Dibromothiophene) | [1][5] |
| Reagent Mass | 21 g (Sodium Methoxide) | [1][5] |
| Catalyst Mass | 0.83 g | [1][5] |
| Initial Solvent Volume | 72 g (Methanol) | [1][5] |
| Reaction Temperature | 70°C initially, then reflux at 97°C | [1][5] |
| Reaction Time | 5 hours at reflux | [1][5] |
| Product Mass | 7.28 g | [1][5] |
| Yield | 81.5% | [1][5] |
| Purity (by GC) | 98.01% | [5] |
Experimental Protocol
This section provides a detailed methodology for the one-step synthesis of this compound from 3,4-dibromothiophene.
Materials and Reagents:
-
3,4-Dibromothiophene
-
Sodium Methoxide (Sodium Methanolate)[5]
-
Methanol[5]
-
Copper(I) Bromide (CuBr)[5]
-
Toluene[5]
-
Anhydrous Magnesium Sulfate (MgSO₄)[5]
-
Argon (or other inert gas)
-
Deionized Water
Equipment:
-
100 mL four-necked flask
-
Stirring apparatus (magnetic or mechanical)
-
Heating mantle with temperature control
-
Reflux condenser
-
Dropping funnel
-
Distillation apparatus
-
Rotary evaporator
-
Vacuum distillation setup
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Gas chromatograph (GC) for reaction monitoring and purity analysis[5]
Procedure:
-
Reaction Setup:
-
Assemble a 100 mL four-necked flask equipped with a stirrer, reflux condenser, dropping funnel, and an inlet for inert gas (argon).[5]
-
Ensure all glassware is dry before use.
-
-
Initial Reagent Preparation:
-
Catalyst and Reactant Addition:
-
Reaction and Monitoring:
-
After the addition of 3,4-dibromothiophene is complete, remove approximately 50 g of methanol by distillation.[1][5]
-
Heat the reaction mixture to 97°C and maintain a reflux for 5 hours.[1][5]
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC) to confirm the disappearance of 3,4-dibromothiophene and the intermediate, 3-bromo-4-methoxythiophene.[1][5]
-
-
Work-up and Extraction:
-
After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature.
-
Add water to the reaction mixture and filter the resulting solution.[1][5]
-
Transfer the filtrate to a separatory funnel and extract the crude product with toluene (B28343).[1][5]
-
Wash the combined toluene layers sequentially with water.[1][5]
-
Dry the toluene layer over anhydrous magnesium sulfate.[1][5]
-
-
Purification:
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the one-step synthesis of this compound.
References
- 1. This compound | 51792-34-8 [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]
- 4. Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 3,4-Dimethoxythiophene to Poly(3,4-Dimethoxythiophene)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of poly(3,4-dimethoxythiophene) (PDMOT), a conductive polymer with potential applications in various fields, including organic electronics and biomedical devices. The following sections describe both chemical and electrochemical polymerization methods, along with expected material properties based on available data for structurally similar polythiophenes.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a common and scalable method for synthesizing polythiophenes. The protocol described below utilizes ferric chloride (FeCl₃) as an oxidizing agent. While the data presented is for a closely related terthiophene derivative, poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) (poly(TMT)), it provides a strong indication of the expected outcomes for the polymerization of this compound (DMOT).
Experimental Protocol: Chemical Oxidative Polymerization
This protocol is adapted from the solid-state synthesis of a dimethoxy-substituted polyterthiophene and can be modified for a solution-based approach.[1][2]
Materials:
-
This compound (DMOT) (monomer)
-
Anhydrous ferric chloride (FeCl₃) (oxidant)
-
Chloroform (B151607) (CHCl₃) or Chlorobenzene (anhydrous) (solvent)
-
Methanol (B129727) (for precipitation and washing)
-
Hydrazine (B178648) monohydrate (optional, for reduction/dedoping)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend anhydrous FeCl₃ in anhydrous chloroform or chlorobenzene. The molar ratio of FeCl₃ to DMOT can be varied to control the polymer's properties (e.g., 2:1, 4:1, or 8:1).[1][2]
-
Monomer Addition: Dissolve the this compound monomer in a small amount of the same anhydrous solvent. Add the monomer solution dropwise to the stirred FeCl₃ suspension at room temperature. A color change to dark purple or black should be observed, indicating the onset of polymerization.[3][4]
-
Polymerization: Allow the reaction mixture to stir at room temperature for a specified period, typically ranging from 2 to 24 hours.
-
Precipitation: After the reaction is complete, pour the reaction mixture into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Washing: Collect the polymer precipitate by vacuum filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomer, oxidant, and oligomers. Repeat the washing steps until the filtrate is colorless.
-
Drying: Dry the resulting polymer powder under vacuum at 50 °C for 48 hours.[1]
-
(Optional) Reduction/Dedoping: To obtain the neutral form of the polymer, the dried powder can be suspended in a suitable solvent and treated with a reducing agent like hydrazine monohydrate for 24 hours at room temperature under an inert atmosphere.[1]
Data Presentation: Properties of a Chemically Synthesized Dimethoxy-Substituted Polythiophene
The following table summarizes the properties of poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) synthesized via solid-state oxidative polymerization with varying oxidant-to-monomer ratios. This data serves as a valuable reference for the expected properties of PDMOT.[1][2][5]
| Polymer ID | [FeCl₃]/[Monomer] Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Conductivity (S/cm) |
| poly(TMT)1 | 2:1 | 3,400 | 4,300 | 1.21 | 47 | 1.2 x 10⁻³ |
| poly(TMT)2 | 4:1 | 3,600 | 4,400 | 1.22 | 73 | 3.2 x 10⁻³ |
| poly(TMT)3 | 8:1 | 3,500 | 4,400 | 1.26 | 81 | 4.5 x 10⁻³ |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.
Visualization of Chemical Polymerization Workflow
Caption: Workflow for the chemical oxidative polymerization of DMOT.
Electrochemical Polymerization
Electrochemical polymerization allows for the direct deposition of a thin film of the conductive polymer onto an electrode surface. This method offers excellent control over the film thickness and morphology.
Experimental Protocol: Electrochemical Polymerization
This protocol is based on general procedures for the electropolymerization of thiophene (B33073) derivatives.[6]
Materials:
-
This compound (DMOT) (monomer)
-
Acetonitrile (B52724) (ACN) (solvent, anhydrous)
-
Supporting Electrolyte: Lithium perchlorate (B79767) (LiClO₄) or Tetrabutylammonium perchlorate (TBAP)
-
Three-electrode electrochemical cell:
-
Working Electrode (e.g., Platinum, Indium Tin Oxide (ITO) coated glass)
-
Counter Electrode (e.g., Platinum wire or foil)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M LiClO₄ or TBAP) in anhydrous acetonitrile.
-
Monomer Solution: Dissolve the this compound monomer in the electrolyte solution to a desired concentration (e.g., 0.01 M to 0.1 M).
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared monomer solution. Ensure the electrodes are clean and properly immersed.
-
Electropolymerization: Perform cyclic voltammetry (CV) by scanning the potential between a defined range (e.g., -0.6 V to +1.3 V vs. Ag/AgCl).[3] The number of cycles will determine the thickness of the polymer film. A typical scan rate is 100 mV/s. During the first anodic scan, an irreversible oxidation peak corresponding to the monomer oxidation should be observed. In subsequent scans, the growth of the polymer film is indicated by the increase in the redox currents.
-
Film Characterization: After deposition, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. The electrochemical properties of the PDMOT film can then be characterized in a monomer-free electrolyte solution.
Expected Electrochemical Properties
The electrochemical behavior of PDMOT is expected to be similar to other poly(alkoxythiophene)s. The cyclic voltammogram should exhibit reversible oxidation and reduction peaks corresponding to the p-doping and dedoping of the polymer. The oxidation potential of DMOT is anticipated to be relatively low due to the electron-donating nature of the methoxy (B1213986) groups.
Visualization of Electrochemical Polymerization Workflow
Caption: Workflow for the electrochemical polymerization of DMOT.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C4TB02033B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3,4-Ethylenedioxythiophene (EDOT) from 3,4-Dimethoxythiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Ethylenedioxythiophene (B145204) (EDOT) is a crucial monomer for the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT), a conductive polymer with widespread applications in organic electronics, bioelectronics, and drug delivery systems. The synthesis of EDOT from 3,4-dimethoxythiophene via an acid-catalyzed transetherification reaction is a common and efficient method. This document provides detailed application notes and experimental protocols for this synthesis, aimed at ensuring a reproducible and high-yield outcome.
Reaction Principle
The synthesis of EDOT from this compound proceeds through an acid-catalyzed transetherification reaction. In this process, the methoxy (B1213986) groups of this compound are replaced by an ethylenedioxy group from ethylene (B1197577) glycol. A common catalyst for this reaction is p-toluenesulfonic acid (p-TsOH), and the reaction is typically carried out in a high-boiling point solvent such as toluene (B28343) to facilitate the removal of the methanol (B129727) byproduct, driving the equilibrium towards the product.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Examples |
| This compound | C₆H₈O₂S | 144.19 | 51792-34-8 | Sigma-Aldrich, TCI |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 107-21-1 | Sigma-Aldrich, Fisher |
| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | 6192-52-5 | Sigma-Aldrich, Acros |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Fisher Scientific, VWR |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Sigma-Aldrich, Fisher |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich, Acros |
| Silica (B1680970) Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Sigma-Aldrich, Sorbent |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific, VWR |
| Hexane (B92381) | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific, VWR |
Table 2: Summary of Reaction Conditions and Yields from Literature
| Starting Material | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | p-TsOH | Toluene | 16 | 90 | Not specified for EDOT | [1] |
| This compound | p-TsOH | Toluene | Not specified | Reflux | 65 | [2][3] |
| This compound | Not specified | Toluene | Not specified | Not specified | 45 (total yield) | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Ethylenedioxythiophene (EDOT)
This protocol details the synthesis of EDOT from this compound via acid-catalyzed transetherification.[2][3]
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, but recommended)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap (if available), add this compound.
-
Addition of Reagents: Add toluene as the solvent, followed by ethylene glycol. Finally, add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of methanol in the Dean-Stark trap. The reaction is typically run for several hours.
-
Work-up: After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.
-
Quenching: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Wash the organic layer with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification of EDOT
The crude EDOT can be purified by either vacuum distillation or column chromatography.
Method A: Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Transfer the crude EDOT to the distillation flask.
-
Heat the flask gently under vacuum.
-
Collect the fraction that distills at the boiling point of EDOT (approximately 95-100 °C at 1 mmHg).
Method B: Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude EDOT in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common eluent system is a mixture of hexane and dichloromethane.[1]
-
Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing EDOT and remove the solvent under reduced pressure to yield the purified product.
Characterization of EDOT
The identity and purity of the synthesized EDOT should be confirmed by spectroscopic methods.
Table 3: Spectroscopic Data for EDOT
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ (ppm): 6.45 (s, 2H, thiophene (B33073) protons), 4.25 (s, 4H, -OCH₂CH₂O-) |
| ¹³C NMR (CDCl₃) | δ (ppm): 142.1, 100.0, 64.8 |
| FT-IR (neat) | ν (cm⁻¹): 3110 (C-H stretch, thiophene), 2925, 2875 (C-H stretch, alkyl), 1488 (C=C stretch, thiophene), 1236, 1186, 1057 (C-O-C stretch) |
Visualizations
Reaction Pathway
Caption: Synthesis of EDOT from this compound.
Experimental Workflow
References
- 1. Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]
Application of 3,4-Dimethoxythiophene in Organic Electronics: A Detailed Guide for Researchers
Introduction: 3,4-Dimethoxythiophene (DMT) is an electron-rich heterocyclic compound that serves as a versatile building block in the field of organic electronics. Its methoxy (B1213986) groups enhance the electron-donating nature of the thiophene (B33073) ring, influencing the electronic properties of the resulting materials. This attribute makes it a valuable precursor for the synthesis of conductive polymers, a component in non-fullerene acceptors for organic solar cells, and a core unit for hole-transporting materials. This document provides detailed application notes and protocols for the use of this compound in these key areas of organic electronics.
Conductive Polymers: Poly(this compound) (PDMT)
Poly(this compound) (PDMT) is a conductive polymer that can be synthesized from the corresponding monomer via oxidative polymerization. The methoxy substituents on the thiophene backbone influence the polymer's solubility, conductivity, and electrochemical properties.
Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene)
A derivative, poly(3',4'-dimethoxy-2,2':5',2"-terthiophene), has been synthesized via solid-state oxidative polymerization.[1] This method provides a solvent-free approach to obtaining the conductive polymer.
Experimental Protocol: Solid-State Oxidative Polymerization
-
Monomer Synthesis: The monomer, 3',4'-dimethoxy-2,2':5',2"-terthiophene (TMT), is synthesized according to established literature procedures.[1]
-
Mixing: The TMT monomer and the oxidant, anhydrous iron(III) chloride (FeCl3), are ground together in a mortar and pestle at room temperature. The molar ratio of oxidant to monomer can be varied to control the properties of the resulting polymer (e.g., 2:1, 4:1, 8:1).[1]
-
Polymerization: The solid mixture is allowed to react. The reaction progress can be monitored by a color change.
-
Purification: The resulting polymer is washed with methanol (B129727) and deionized water to remove any unreacted monomer and oxidant. The polymer is then dried under vacuum.
-
Undoping (Optional): To obtain the neutral form of the polymer, the doped polymer can be treated with a reducing agent such as hydrazine (B178648) monohydrate in a nitrogen atmosphere for 24 hours at room temperature.[1]
Quantitative Data:
| Polymer | Oxidant/Monomer Ratio | Conductivity (S/cm) |
| Poly(TMT)1 | 2:1 | Data not available |
| Poly(TMT)2 | 4:1 | Data not available |
| Poly(TMT)3 | 8:1 | Data not available |
Note: Specific conductivity values for poly(TMT) were not provided in the search result, but it was noted that the dimethoxy-substituted polymer did not exhibit higher conductivity than the ethylenedioxy substituted analogue (poly(TET)).[1]
Diagram:
Caption: Workflow for the solid-state synthesis of poly(3',4'-dimethoxy-2,2':5',2"-terthiophene).
Organic Solar Cells (OSCs): Non-Fullerene Acceptors
This compound can be incorporated as a linker unit in the design of non-fullerene acceptors (NFAs) for organic solar cells. Its electron-rich nature can influence the intramolecular charge transfer characteristics and the morphology of the active layer.
Application in Dimeric Acceptors
In a recent study, this compound was used as the central linkage unit in a dimeric acceptor, designated as CH8-9.[2] This was compared to a similar acceptor, CH8-8, which utilized a 3,4-ethylenedioxythiophene (B145204) (EDOT) linker.
Key Findings:
-
The use of the this compound linker in CH8-9 resulted in a larger dihedral angle compared to the EDOT-linked CH8-8.[2]
-
This larger dihedral angle helped to prevent over-aggregation, leading to a more ideal and uniform morphology in the active layer when blended with the donor polymer PM6.[2]
-
The improved morphology resulted in enhanced and more balanced charge transport.[2]
Quantitative Data: Photovoltaic Performance
| Device Configuration | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| PM6:CH8-9 | Data not available | Data not available | Data not available | 16.3 |
| PM6:CH8-8 | Data not available | Data not available | Data not available | 15.8 |
Experimental Protocol: Organic Solar Cell Fabrication (General)
A general protocol for the fabrication of organic solar cells is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A hole transport layer, such as PEDOT:PSS, is spin-coated onto the cleaned ITO substrate and annealed.
-
Active Layer Deposition: A solution of the donor polymer (e.g., PM6) and the non-fullerene acceptor (e.g., CH8-9) in a suitable solvent (e.g., chloroform) is spin-coated on top of the HTL in a nitrogen-filled glovebox. The film is then annealed.
-
Electron Transport Layer (ETL) Deposition: An electron transport layer is deposited on top of the active layer.
-
Cathode Deposition: A metal cathode, such as aluminum, is thermally evaporated on top of the ETL through a shadow mask to define the device area.
-
Characterization: The current density-voltage (J-V) characteristics of the device are measured under simulated AM 1.5G solar illumination.
Diagram:
Caption: Typical device architecture of an organic solar cell.
Precursor for 3,4-Ethylenedioxythiophene (EDOT)
This compound is a key intermediate in the synthesis of 3,4-ethylenedioxythiophene (EDOT), a widely used monomer for the production of the highly conductive and stable polymer poly(3,4-ethylenedioxythiophene) (PEDOT).[3][4]
Synthesis of EDOT from DMT
A straightforward synthesis involves the trans-etherification of this compound with ethylene (B1197577) glycol.
Experimental Protocol: EDOT Synthesis
-
Reactant Mixture: this compound and ethylene glycol are mixed in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction: The mixture is heated to drive the trans-etherification reaction, often with the removal of methanol as a byproduct.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification is typically achieved by distillation or recrystallization to yield pure EDOT.
Diagram:
Caption: Synthetic pathway for 3,4-ethylenedioxythiophene (EDOT) from this compound (DMT).
Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the primary literature for specific reaction conditions, safety precautions, and detailed characterization techniques. The performance of organic electronic devices is highly dependent on fabrication conditions and should be optimized for specific applications.
References
- 1. Solid-State Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"- terthiophene): Comparison With Poly(terthiophene) and Poly(3',4'-ethylenedioxy-2,2':5',2"- terthiophene) | MDPI [mdpi.com]
- 2. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 3,4-Dimethoxythiophene in the Fabrication of Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4-dimethoxythiophene and its derivatives in the development of organic solar cells (OSCs). This document details the synthesis of conductive polymers derived from this monomer, their integration into photovoltaic devices, and the resulting device performance. Detailed experimental protocols and performance data are provided to guide researchers in this field.
The this compound moiety is a valuable building block for photoactive materials in OSCs due to its strong electron-donating nature. This property helps to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials, which is crucial for achieving efficient charge separation and high open-circuit voltages. Its incorporation can also influence the molecular geometry and planarity, affecting the intermolecular packing and charge transport properties of the thin film.
Materials based on this compound have been successfully employed as:
-
Electron Donor Polymers: Copolymers incorporating this compound can serve as the primary light-absorbing and hole-transporting material in the active layer of a bulk heterojunction (BHJ) solar cell.
-
Non-Fullerene Acceptors (NFAs): The dimethoxythiophene (B8504030) unit can be used as a π-bridge or linkage unit in complex acceptor molecules, influencing their electronic properties and morphology to enhance device performance.
Quantitative Data Presentation
The performance of organic solar cells is characterized by several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes the performance of representative OSCs that utilize materials derived from this compound.
| Donor Material | Acceptor Material | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PM6 | QM-OT | Conventional | 0.86 | 26.58 | 79.1 | 18.15 | [1] |
| PM6 | CH8-9 | Conventional | 0.85 | 23.36 | 78.0 | 16.3 | [2] |
| P3HT | PC60BM | BHJ | 0.58 | 2.9 | 69.0 | 0.69 | [3] |
| PBDTTT-C-T | 30PDI | All-Polymer BHJ | 0.89 | 12.8 | 55.0 | 6.29 | [4] |
Note: Bolded materials contain a methoxy-substituted thiophene (B33073) unit. The data illustrates the high efficiencies achievable with rationally designed materials incorporating this moiety.
Experimental Protocols & Workflows
Protocol 1: Synthesis of Poly(3',4'-dimethoxy-2,2':5',2''-terthiophene) via Solid-State Oxidative Polymerization
This protocol describes the synthesis of a conductive polymer using a this compound-containing monomer. Solid-state polymerization is an effective method for preparing polyterthiophene-type materials.[5]
Materials:
-
3',4'-dimethoxy-2,2':5',2''-terthiophene (TMT) monomer
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidant)
-
Mortar and pestle
-
Deionized water
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer and Oxidant Preparation: In an agate mortar, add the TMT monomer and anhydrous FeCl₃. A molar ratio of [FeCl₃]/[TMT] between 2:1 and 8:1 can be used to control the oxidation degree of the resulting polymer.[5]
-
Grinding: Manually grind the mixture of TMT and FeCl₃ at room temperature for approximately 30-60 minutes. The reaction is initiated by the mechanical force and the color of the mixture will darken, indicating polymerization.
-
Reaction Quenching and Purification: After grinding, transfer the solid product into a beaker. Add methanol to the beaker and stir for 2 hours to precipitate the polymer and wash away unreacted monomer and residual oxidant.
-
Washing: Filter the polymer powder. Wash the collected powder repeatedly with copious amounts of deionized water and methanol until the filtrate becomes colorless. This ensures the removal of any remaining impurities.
-
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours to obtain the final product, poly(3',4'-dimethoxy-2,2':5',2''-terthiophene).
Characterization: The resulting polymer can be characterized by FTIR, UV-vis-NIR, GPC, X-ray diffraction, and cyclic voltammetry to determine its structural and physicochemical properties.[5] The conductivity of the polymer can be measured using the standard four-probe technique.[5]
References
- 1. Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance of the A–π–A type quasi-macromolecular acceptors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Quinoxaline-Based Thiophene Copolymers as Photoactive Layers in Organic Photovoltaic Cells -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. Solid-State Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"- terthiophene): Comparison With Poly(terthiophene) and Poly(3',4'-ethylenedioxy-2,2':5',2"- terthiophene) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-Dimethoxythiophene in Photoinduced Energy Transfer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 3,4-dimethoxythiophene (DMT) in the study of photoinduced energy transfer. Included are key photophysical data from relevant systems, detailed experimental protocols for synthesis and spectroscopic analysis, and visualizations of the underlying processes and workflows.
Application Notes
This compound (C₆H₈O₂S) is an aromatic heterocyclic compound that has garnered significant interest in materials science and organic electronics.[1] Its thiophene (B33073) core provides a π-conjugated system, while the two electron-donating methoxy (B1213986) groups at the 3 and 4 positions enhance its electron density, solubility, and stability.[1] These properties make DMT a valuable building block in the design and synthesis of more complex molecular architectures for studying photoinduced energy and electron transfer phenomena.[1][2]
In the context of photoinduced energy transfer, DMT is primarily used as a structural component within larger donor-acceptor systems rather than as a standalone fluorophore. Its key roles include:
-
Electron-Rich Linker: DMT can be incorporated as a π-conjugated bridge between a donor and an acceptor molecule. In such constructs, it can mediate the electronic coupling between the two chromophores, influencing the rate and efficiency of energy transfer. Its structure can influence the dihedral angle and overall geometry of the final molecule, which in turn affects photophysical properties and intermolecular interactions.[3]
-
Precursor to Advanced Materials: DMT is a key intermediate in the synthesis of 3,4-ethylenedioxythiophene (B145204) (EDOT), the monomer for the widely used conductive polymer PEDOT.[4] It is also a precursor for various oligothiophenes used in organic electronics, where energy transfer is a fundamental process.[1]
-
Building Block for Donor-Acceptor Dyads: A notable application is its use as a building block in the synthesis of complex chromophores like porphyrin dyads for studying photoinduced energy transfer.[5] In these systems, a DMT-derived component can be part of a larger, custom-synthesized molecule that acts as the energy donor or acceptor.
The study of energy transfer in DMT-containing systems is often accomplished using Förster Resonance Energy Transfer (FRET), a mechanism that describes the non-radiative transfer of energy from an excited donor chromophore to a ground-state acceptor chromophore through dipole-dipole coupling.[2] The efficiency of FRET is highly sensitive to the distance between the donor and acceptor, making it a "spectroscopic ruler" for probing molecular-scale distances and conformations.[2]
Data Presentation: Photophysical Properties of Thiophene-Containing Systems
While specific photophysical data for isolated this compound is not extensively documented, the following tables summarize quantitative data for systems where DMT derivatives or related thiophene compounds are integral to the study of photoinduced energy transfer. This data provides a crucial reference for designing and interpreting experiments.
Table 1: Photophysical Properties of a Porphyrin-Anthraquinone Dyad System. [6]
| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) | Energy Transfer Rate (k_ET, s⁻¹) |
| H₂TTP (Donor) | CH₂Cl₂ | 419, 515, 550, 591, 647 | 652, 717 | 0.11 | 7.97 | N/A |
| H₂L2 (Dyad) | CH₂Cl₂ | 420, 516, 551, 591, 647 | 653, 718 | 0.01 | 0.79 | 1.1 x 10⁹ |
| ZnTTP (Donor) | CH₂Cl₂ | 422, 550, 589 | 598, 648 | 0.032 | 1.61 | N/A |
| ZnL2 (Dyad) | CH₂Cl₂ | 423, 551, 590 | 599, 649 | < 0.001 | 0.03 | 3.2 x 10¹⁰ |
H₂TTP: Free-base Tetratolylporphyrin; H₂L2: Porphyrin-Anthraquinone Dyad; ZnTTP: Zinc Tetratolylporphyrin; ZnL2: Zinc Porphyrin-Anthraquinone Dyad.
Table 2: Photophysical Properties of Oligothiophene-Modified Polymers. [7]
| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ps) | Radiative Rate (k_r, 10⁸ s⁻¹) | Non-radiative Rate (k_nr, 10⁹ s⁻¹) |
| Star 3TPh | 422 | 550 | 0.13 | 400 | 3.2 | 2.2 |
| Linear 3TPh | 430 | 552 | 0.22 | 640 | 3.4 | 1.2 |
| Star 4T | 440 | 556 | 0.15 | 730 | 2.1 | 1.2 |
| Linear 4T | 446 | 558 | 0.28 | 820 | 3.4 | 0.9 |
3TPh: Terthiophenyl group; 4T: Quaterthiophene group.
Experimental Protocols
Protocol 1: Synthesis of a Generic Thiophene-Porphyrin Donor-Acceptor Dyad
This protocol outlines a general procedure for synthesizing a dyad where a thiophene derivative (potentially derived from DMT) is coupled to a porphyrin, based on common synthetic strategies like the Sonogashira coupling.[8]
Materials:
-
Mono-functionalized porphyrin (e.g., 5-(4-ethynylphenyl)-10,15,20-triphenylporphyrin)
-
Halogenated thiophene derivative (e.g., 2-bromo-5-iodo-3,4-dimethoxythiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous solvents (e.g., Toluene (B28343), Triethylamine (TEA))
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reactant Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the mono-functionalized porphyrin (1.0 eq) and the halogenated thiophene derivative (1.1 eq) in a mixture of anhydrous toluene and TEA (e.g., 4:1 v/v).
-
Degassing: Degas the solution by bubbling argon through it for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: To the stirred solution, add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄) and CuI (0.10 eq).
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the crude residue in a suitable solvent like dichloromethane (B109758) (DCM).
-
Purification: Wash the organic solution with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate the solvent. Purify the crude product by column chromatography on silica (B1680970) gel, using a solvent gradient (e.g., hexane/DCM) to isolate the desired dyad.
-
Characterization: Confirm the structure and purity of the final dyad product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Characterization of Photoinduced Energy Transfer via FRET
This protocol describes how to measure and quantify the efficiency of photoinduced energy transfer in a newly synthesized donor-acceptor dyad using steady-state and time-resolved fluorescence spectroscopy.[6]
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Time-Correlated Single Photon Counting (TCSPC) system
Procedure:
Part A: Steady-State Measurements
-
Sample Preparation: Prepare dilute solutions (~10⁻⁶ M) of the donor molecule alone and the donor-acceptor dyad in a spectroscopic-grade solvent (e.g., toluene or dichloromethane). Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorption Spectra: Record the UV-Vis absorption spectra for both the donor and the dyad. Also, record the absorption spectrum of a standalone acceptor molecule if available.
-
Emission Spectra:
-
Excite the donor-only solution at a wavelength where the donor absorbs strongly but the acceptor absorbs minimally. Record the fluorescence emission spectrum.
-
Using the same excitation wavelength and instrument settings, excite the dyad solution and record its fluorescence emission spectrum.
-
-
Fluorescence Quantum Yield (Φf) Measurement: Determine the fluorescence quantum yield of the donor in the absence (Φ_D) and presence (Φ_DA) of the acceptor, typically using a well-characterized standard like quinine (B1679958) sulfate or rhodamine 6G.[9][10]
Part B: Time-Resolved Measurements
-
Fluorescence Lifetime Measurement: Using a TCSPC system, measure the fluorescence decay profiles of the donor-only solution and the dyad solution. Excite the samples at the same wavelength used for steady-state emission.
-
Data Analysis:
-
Fit the fluorescence decay curve of the donor-only sample to a single or multi-exponential function to determine its excited-state lifetime (τ_D).
-
Fit the fluorescence decay curve of the dyad sample to determine its lifetime (τ_DA). The decay is often faster due to the additional non-radiative energy transfer pathway.
-
Part C: Calculation of FRET Parameters
-
Energy Transfer Efficiency (E): Calculate the efficiency of energy transfer using both steady-state and time-resolved data.
-
From fluorescence intensity: E = 1 - (F_DA / F_D) (where F_DA and F_D are the integrated fluorescence intensities of the donor in the dyad and the donor alone, respectively).
-
From fluorescence lifetime: E = 1 - (τ_DA / τ_D)
-
-
Rate of Energy Transfer (k_ET): Calculate the rate constant for the energy transfer process. k_ET = (1/τ_DA) - (1/τ_D)
-
Förster Distance (R₀): Calculate the distance at which energy transfer efficiency is 50%. This requires the spectral overlap integral J(λ) between the donor's emission spectrum and the acceptor's absorption spectrum. R₀⁶ = (9000 * (ln10) * κ² * Φ_D) / (128 * π⁵ * n⁴ * N_A) * J(λ) (where κ² is the orientation factor, Φ_D is the donor's quantum yield, n is the refractive index of the medium, and N_A is Avogadro's number).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of photoinduced energy transfer involving molecules like this compound.
Caption: Jablonski diagram illustrating photoinduced energy transfer.
Caption: Workflow for synthesis and FRET analysis.
Caption: Role of DMT as a π-conjugated linker.
References
- 1. chemimpex.com [chemimpex.com]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Aggregation of Amphiphilic Porphyrin‐Perylenebisimide Dyads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for the Electropolymerization of 3,4-Dimethoxythiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup and protocol for the electropolymerization of 3,4-dimethoxythiophene (DMOT) to form poly(this compound) (PDMOT) films. The following sections outline the necessary materials, equipment, and step-by-step procedures for the successful synthesis and deposition of PDMOT on an electrode surface.
Introduction
Poly(this compound) is a conducting polymer belonging to the polythiophene family, which is of significant interest for applications in organic electronics, sensors, and biomedical devices. Electropolymerization is a versatile and widely used technique for the synthesis of conducting polymers, allowing for precise control over film thickness, morphology, and properties directly on a conductive substrate. This method involves the electrochemical oxidation of the monomer, leading to the formation of a polymer film on the working electrode.
Experimental Setup
The electropolymerization of this compound is typically carried out in a standard three-electrode electrochemical cell.
Essential Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Platinum (Pt) or Indium Tin Oxide (ITO) coated glass)
-
Reference Electrode (e.g., Ag/Ag+)
-
Counter Electrode (e.g., Platinum (Pt) wire or mesh)
-
Inert gas supply (e.g., Nitrogen or Argon) for deoxygenation
-
Glassware (beakers, graduated cylinders)
-
Magnetic stirrer and stir bar
The following diagram illustrates the typical experimental setup for the electropolymerization process.
Application Notes and Protocols: Transesterification of 3,4-Dimethoxythiophene with Ethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transesterification of 3,4-dimethoxythiophene with ethylene (B1197577) glycol is a crucial chemical transformation for the synthesis of 3,4-ethylenedioxythiophene (B145204) (EDOT), a highly valuable monomer in the field of organic electronics. EDOT is the precursor to the conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT), which is widely utilized in various applications such as antistatic coatings, organic light-emitting diodes (OLEDs), solar cells, and biomedical devices due to its high conductivity, transparency, and stability.[1][2] This document provides detailed protocols and data for the acid-catalyzed transesterification of this compound to produce EDOT.
Reaction and Mechanism
The reaction involves the acid-catalyzed exchange of the methoxy (B1213986) groups of this compound with the hydroxyl groups of ethylene glycol to form the more thermodynamically stable five-membered dioxy ring of EDOT. The general chemical equation is as follows:
Chemical Reaction Scheme
Caption: Transesterification of this compound to EDOT.
The reaction is typically catalyzed by a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), which protonates one of the methoxy groups, making it a good leaving group (methanol). This is followed by the nucleophilic attack of one of the hydroxyl groups of ethylene glycol. An intramolecular cyclization with the elimination of a second molecule of methanol yields the final product, EDOT.
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis of EDOT from this compound via transesterification.
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonic acid | Toluene | Reflux | Not Specified | 65 | [2] |
| Not Specified | Toluene | Not Specified | Not Specified | 45 (total yield over 2 steps) | [3] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of EDOT via transesterification of this compound.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or vacuum distillation
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in anhydrous toluene.
-
Addition of Reagents: Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature.
-
Quenching: Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and then brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by either vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure 3,4-ethylenedioxythiophene (EDOT).
Experimental Workflow Diagram
Caption: Workflow for the synthesis of EDOT.
Reaction Mechanism Diagram
The acid-catalyzed transesterification of this compound with ethylene glycol proceeds through a series of protonation, nucleophilic attack, and elimination steps.
Caption: Acid-catalyzed transesterification mechanism.
Conclusion
The transesterification of this compound with ethylene glycol is an efficient method for the synthesis of EDOT, a key monomer for the production of the conducting polymer PEDOT. The use of p-toluenesulfonic acid as a catalyst in a suitable solvent like toluene under reflux conditions provides a reliable route to this important compound. The provided protocol and data serve as a valuable resource for researchers and professionals in the fields of materials science and drug development who are interested in the synthesis and application of conducting polymers.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dimethoxythiophene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 3,4-dimethoxythiophene (DMT). Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely reported and reliable method is the copper-catalyzed Ullmann condensation of 3,4-dibromothiophene (B32776) with sodium methoxide (B1231860). This method generally provides good yields and high purity of the final product.[1][2]
Q2: What are the main challenges in the synthesis of this compound?
A2: Common challenges include incomplete reactions leading to the presence of the intermediate 3-bromo-4-methoxythiophene, difficulty in removing the copper catalyst after the reaction, and potential side reactions if the reaction conditions are not carefully controlled.[1][3]
Q3: Is there a viable alternative synthesis route to the Ullmann condensation?
A3: Yes, an alternative route is the one-step ring closure reaction of 2,3-dimethoxy-1,3-butadiene (B1584589) with sulfur dichloride.[4][5] This method avoids the use of brominated starting materials but can be sensitive to reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by gas chromatography (GC). By analyzing aliquots of the reaction mixture, you can track the disappearance of the starting material (3,4-dibromothiophene) and the intermediate (3-bromo-4-methoxythiophene).[2]
Q5: What is the typical yield and purity I can expect for the synthesis from 3,4-dibromothiophene?
A5: With optimized protocols, yields can range from 81.5% to over 90%, with purities typically exceeding 98% as determined by GC analysis.[1][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the copper catalyst (e.g., copper(I) bromide or copper(II) oxide) is of high purity and has been stored under appropriate conditions to prevent oxidation. |
| Poor Quality of Sodium Methoxide | Use freshly prepared or commercially available sodium methoxide of high purity. Sodium methoxide can degrade upon exposure to moisture. |
| Presence of Water in Reagents or Solvents | Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Insufficient Reaction Temperature or Time | The reaction typically requires heating to reflux (around 97°C in methanol) for several hours.[2] Monitor the reaction by GC to ensure it has gone to completion. |
| Incorrect Stoichiometry | Carefully measure the molar ratios of the reactants. An excess of sodium methoxide is typically used. |
Issue 2: Incomplete Reaction (Presence of 3-bromo-4-methoxythiophene)
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time | Continue heating the reaction mixture at reflux and monitor its progress by GC until the intermediate is no longer detected.[2] |
| Low Concentration of Sodium Methoxide | One effective strategy is to distill off some of the solvent (methanol) after the initial addition of 3,4-dibromothiophene to increase the concentration of sodium methoxide for the second substitution step.[2] |
| Catalyst Deactivation | If the reaction stalls, consider adding a small amount of fresh catalyst. |
| Purification Challenge | If the intermediate is present in the final product, it can be difficult to separate from this compound due to similar boiling points. Re-subjecting the mixture to the reaction conditions or careful fractional distillation under reduced pressure may be necessary. |
Issue 3: Difficulty in Removing the Copper Catalyst
| Potential Cause | Suggested Solution |
| Insoluble Copper Salts | After the reaction, the copper salts are often insoluble and can be difficult to remove by simple filtration. |
| Adsorption of Product onto Catalyst | The product may adsorb onto the surface of the copper catalyst, leading to losses during filtration.[1] |
| Filtration through Celite or Sintered Funnel | Filter the reaction mixture through a pad of Celite or a sintered glass funnel to help remove the fine copper particles. |
| Acid Wash | After removing the bulk of the catalyst by filtration, wash the organic extract with a dilute acid solution (e.g., dilute HCl or ammonium (B1175870) chloride solution) to dissolve any remaining copper salts.[1] Ensure the product is stable to these conditions. |
| Adsorption on Chitosan (B1678972) | Filtering the crude product through chitosan can be an effective method for adsorbing and removing residual copper.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,4-Dibromothiophene
This protocol is based on a well-established Ullmann condensation reaction.[1][2]
Materials:
-
3,4-Dibromothiophene
-
Sodium methoxide
-
Methanol (B129727) (anhydrous)
-
Copper(I) bromide (CuBr) or Copper(II) oxide (CuO)
-
Toluene (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and an argon/nitrogen inlet, add sodium methoxide (e.g., 21 g) and anhydrous methanol (e.g., 72 g). Stir until the sodium methoxide is completely dissolved.
-
Catalyst Addition: Add the copper catalyst (e.g., 0.83 g of CuBr).
-
Addition of Starting Material: Slowly add 3,4-dibromothiophene (e.g., 15 g) dropwise to the reaction mixture. The solution will typically change color.
-
Increasing Reagent Concentration: After the addition is complete, distill off a portion of the methanol (e.g., 50 g) to increase the concentration of sodium methoxide.[2]
-
Reaction: Heat the mixture to reflux (approximately 97°C) and maintain for several hours (e.g., 5 hours). Monitor the reaction by GC to confirm the disappearance of the starting material and the intermediate, 3-bromo-4-methoxythiophene.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to the mixture and filter to remove the insoluble copper catalyst.
-
Extract the aqueous filtrate with toluene.
-
Wash the combined organic layers with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Concentrate the organic layer by rotary evaporation and then purify the crude product by vacuum distillation to obtain this compound as a colorless to light yellow liquid.
Protocol 2: Synthesis of this compound from 2,3-Dimethoxy-1,3-butadiene
This protocol describes a one-step ring closure reaction.[4]
Materials:
-
2,3-Dimethoxy-1,3-butadiene
-
Sulfur dichloride (SCl₂)
-
Hexane (anhydrous)
-
Sodium acetate (B1210297) (anhydrous, as a buffer)
Procedure:
-
Reaction Setup: In a flask under an inert atmosphere, prepare a slurry of anhydrous sodium acetate in anhydrous hexane.
-
Addition of Diene: Add 2,3-dimethoxy-1,3-butadiene to the slurry.
-
Addition of Sulfur Dichloride: Cool the mixture in an ice bath and slowly add a solution of sulfur dichloride in hexane.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Filter off the sodium acetate and other solids.
-
Wash the filtrate with water.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Purification: Remove the solvent by rotary evaporation and purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis from 3,4-Dibromothiophene
| Catalyst | Base Concentration (wt% in Methanol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| CuBr | Initial: 22.6, Final: 48.8 | 97 (reflux) | 5 | 81.5 | 98.01 | [1][2] |
| CuO | 28 | Reflux | 96 (4 days) | 87.95 | Not specified | [3] |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via Ullmann condensation.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 3,4-Dimethoxythiophene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,4-dimethoxythiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: Common impurities depend on the synthetic route. For the widely used synthesis from 3,4-dibromothiophene, impurities may include:
-
Catalyst Residues: Copper salts (e.g., cuprous bromide, copper(II) oxide) if used in the synthesis.[3]
-
Solvents: Residual solvents from the reaction and extraction steps (e.g., methanol, toluene, ether).[1][3]
Q2: What are the recommended primary purification techniques for crude this compound?
A2: The two most effective and commonly cited purification techniques are:
-
Vacuum Distillation: This is a highly effective method for separating the volatile this compound from less volatile impurities and catalyst residues.[1][4]
-
Flash Column Chromatography: This technique is useful for separating the product from impurities with different polarities.[3] It is particularly effective when distillation is challenging due to close boiling points of contaminants.
Q3: How should I store purified this compound to prevent degradation?
A3: this compound can be unstable, especially when containing trace impurities.[4] For optimal stability, it should be stored at or below -20°C under an inert atmosphere (e.g., argon or nitrogen).[5][6] It is often recommended to use the purified product immediately.[4]
Q4: What is the appearance and physical state of pure this compound?
A4: Pure this compound is typically a colorless to light yellow liquid.[6] Its physical properties are summarized in the table below.
| Property | Value |
| Appearance | Colorless to light yellow liquid[6] |
| Boiling Point | 100-102 °C @ 10-11 mmHg[5][6] |
| Density | ~1.209 g/mL at 25 °C[5][6] |
| Solubility | Miscible with most organic solvents, slightly miscible with water[2] |
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: Low yield after purification by vacuum distillation.
-
Q: My final yield of this compound is significantly lower than expected after vacuum distillation. What could be the cause?
-
A: Potential causes for low yield include:
-
Incomplete Reaction: Monitor the reaction by gas chromatography (GC) to ensure all starting materials, such as 3,4-dibromothiophene, have been consumed before workup.[1][2]
-
Product Loss During Workup: this compound has slight miscibility in water.[2] During aqueous extraction, saturate the aqueous layer with brine (NaCl solution) to reduce the product's solubility in the aqueous phase, thereby improving extraction efficiency into the organic layer.[7]
-
Distillation Errors: Ensure the vacuum is stable and the temperature is appropriate. A boiling point of 100-102 °C at 10-11 mmHg is reported.[5] Fluctuations in pressure can lead to inefficient fractionation.
-
Issue 2: The purified product is discolored (yellow to brown).
-
Q: My distilled this compound is yellow or brown instead of colorless. What causes this discoloration and how can I fix it?
-
A: Discoloration often indicates the presence of trace impurities or degradation products.
-
Thermal Decomposition: Overheating during distillation can cause the product to decompose. Ensure the heating mantle temperature is not excessively high.
-
Oxidation: The compound may be sensitive to air, especially at high temperatures. Ensure a good vacuum and consider an inert gas bleed if your system allows.
-
Residual Catalyst: Trace amounts of copper catalyst might remain. Consider washing the crude product with a solution like aqueous ammonium (B1175870) chloride to remove copper salts before the final distillation.[3] If discoloration persists, a second purification by flash column chromatography may be necessary.
-
Issue 3: Difficulty removing the copper catalyst used in the synthesis.
-
Q: I am having trouble separating my product from the copper oxide catalyst. Filtration is slow and the product seems to be retained with the solid catalyst. What should I do?
-
A: This is a common issue. The product can adsorb onto the catalyst surface.[3] Here are some strategies:
-
Thorough Extraction: After filtering the reaction mixture, thoroughly wash the collected solid catalyst with a suitable organic solvent (e.g., ether, toluene) to extract the adsorbed product.[3]
-
Acidic Wash: Before extraction, you can try dissolving the copper oxide catalyst by washing the reaction mixture with a dilute acid solution (e.g., HCl) or an ammonium chloride solution.[3] This will bring the copper into the aqueous phase. Subsequently, you can extract the product with an organic solvent. Caution: Ensure your product is stable to these acidic conditions.
-
Adsorption: As a final polishing step, you can pass a solution of the product through a pad of a material like chitosan, which can adsorb residual copper.[3]
-
Data Presentation: Purification Efficiency
The following table summarizes quantitative data from various purification protocols.
| Purification Method | Starting Material | Yield (%) | Purity (%) | Analytical Method | Reference |
| Vacuum Distillation | Crude from 3,4-dibromothiophene | 81.5% | 98.01% | Gas Chromatography (GC) | [1][2] |
| Flash Chromatography | Crude from 3,4-dibromothiophene | 88.0% | Not Specified | Thin-Layer Chromatography (TLC) | [3] |
| Rectification under Vacuum | Crude from decarboxylation | 72.7 - 80.3% | >98.0% | Not Specified | [8] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is based on a common procedure for purifying this compound after an aqueous workup.[1][2]
-
Preparation: Transfer the crude this compound (obtained after solvent evaporation from the organic extract) into a round-bottom flask suitable for distillation. Use a flask that is no more than two-thirds full.
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Distillation:
-
Begin stirring the crude material and slowly apply vacuum.
-
Once a stable vacuum is achieved (e.g., 10-11 mmHg), gradually heat the flask using a heating mantle.
-
Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.
-
Increase the temperature to distill the product. Collect the fraction that distills at approximately 100-102 °C.[5] The product should be a colorless liquid.
-
-
Storage: Once distillation is complete, release the vacuum carefully (preferably by backfilling with an inert gas like nitrogen or argon). Store the purified liquid at -20°C.[5]
Protocol 2: Purification by Flash Column Chromatography
This protocol is an alternative method, particularly useful for removing polar impurities or colored byproducts.[3]
-
Solvent System Selection: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A common mobile phase for compounds of this polarity is a mixture of petroleum ether or hexanes with a more polar solvent like diethyl ether or ethyl acetate.[3] Aim for an Rf value of ~0.3 for the product.
-
Column Packing:
-
Select a column of appropriate size (a general rule is to use 20-50 times the weight of silica (B1680970) gel to the weight of the crude sample).[9]
-
Pack the column with silica gel as a slurry in the chosen non-polar solvent (e.g., petroleum ether).[9]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully add the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase. Apply positive pressure to achieve a steady flow.
-
Collect fractions sequentially.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting purification issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 51792-34-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-ジメトキシチオフェン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103254169A - Process for synthesizing 3, 4-dimethoxythiophene - Google Patents [patents.google.com]
- 9. web.uvic.ca [web.uvic.ca]
Common side reactions in 3,4-Dimethoxythiophene synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dimethoxythiophene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (DMT)?
A1: The most prevalent and well-documented method is the copper-catalyzed Ullmann condensation of 3,4-dibromothiophene (B32776) with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727).[1]
Q2: What are the primary materials required for this synthesis?
A2: The key reagents include 3,4-dibromothiophene, sodium methoxide, a copper(I) salt catalyst (e.g., cuprous bromide), and methanol as the solvent. An inert atmosphere is crucial to prevent side reactions.
Q3: What is a typical yield and purity for this reaction?
A3: Reported yields are often in the range of 80-90%, with purities typically exceeding 98% as determined by gas chromatography (GC).[1]
Troubleshooting Guide
This section addresses common side reactions and experimental issues that can arise during the synthesis of this compound.
Issue 1: Incomplete Reaction and Presence of Mono-substituted Impurity
Symptom: GC-MS analysis of the crude product shows a significant peak corresponding to 3-bromo-4-methoxythiophene (B3081600) in addition to the desired this compound.
Cause: The reaction has not proceeded to completion, leaving the intermediate product as a major contaminant. This can be due to several factors:
-
Insufficient Reaction Time or Temperature: The substitution of the second bromine atom is slower than the first.
-
Inadequate Amount of Sodium Methoxide: Stoichiometric or excess methoxide is required to drive the reaction to completion.
-
Catalyst Deactivation: The copper catalyst may have lost its activity.
Solutions:
-
Optimize Reaction Conditions:
-
Increase the reaction temperature to reflux.
-
Extend the reaction time and monitor the disappearance of the 3-bromo-4-methoxythiophene intermediate by taking aliquots for GC analysis.
-
-
Ensure Sufficient Reagent: Use a molar excess of sodium methoxide to ensure the complete substitution of both bromine atoms.
-
Catalyst Handling: Use a fresh, high-quality copper(I) catalyst. Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
Issue 2: Difficulty in Removing the Copper Catalyst
Symptom: The final product is colored (often with a green or blue tint) or contains insoluble particulate matter, indicating copper contamination. This can be a challenging issue in Ullmann-type reactions.
Cause: The copper catalyst and its salts can be difficult to separate from the organic product, especially if they are finely dispersed or complexed with the product.
Solutions:
-
Aqueous Work-up: After the reaction, quenching with an aqueous solution can help precipitate copper salts. Washing the organic extract with an ammonium (B1175870) chloride solution can aid in complexing and removing copper ions.
-
Filtration through Celite or Silica (B1680970) Gel: Filtering the crude product solution through a pad of Celite or a short plug of silica gel can effectively remove insoluble copper species.
-
Chelating Agents: In some cases, washing the organic layer with a dilute solution of a chelating agent like EDTA can help extract residual copper.
-
Distillation: Purification by vacuum distillation is a highly effective method for separating the volatile this compound from non-volatile copper salts.
Issue 3: Low Yield of the Desired Product
Symptom: The isolated yield of this compound is significantly lower than expected.
Cause: This can be a result of several factors, including incomplete reaction, product loss during work-up, or the formation of side products. A potential, though less commonly reported, side reaction in Ullmann couplings is the homo-coupling of the starting material.
Potential Side Reaction: Homo-coupling
Under certain conditions, the 3,4-dibromothiophene could potentially couple with itself to form polybrominated bithiophene species.
Solutions:
-
Address Incomplete Reaction and Catalyst Issues: Follow the recommendations in Issue 1 and 2, as these are the most common causes of low yields.
-
Careful Work-up: Minimize product loss during extractions and solvent removal. This compound is volatile, so care should be taken during rotary evaporation.
-
Optimize Catalyst Loading: While catalytic, the amount of copper can influence the reaction rate and side product formation. Titrate the catalyst amount to find the optimal loading for your specific conditions.
Issue 4: Potential for Thiophene (B33073) Ring Degradation
Symptom: Formation of dark, tarry, or polymeric materials, and a generally low accountability of thiophene-containing compounds in the final mass balance.
Cause: While the thiophene ring is generally robust, prolonged exposure to very high temperatures and strongly basic conditions could potentially lead to degradation or polymerization.[2]
Solutions:
-
Moderate Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times once the reaction has reached completion.
-
Inert Atmosphere: Strictly maintain an inert atmosphere to prevent oxidative degradation pathways.
Experimental Protocols
Synthesis of this compound from 3,4-Dibromothiophene
This protocol is a generalized procedure based on common literature methods.
Materials:
-
3,4-Dibromothiophene
-
Sodium Methoxide
-
Copper(I) Bromide (CuBr)
-
Anhydrous Methanol
-
Toluene (B28343) (for extraction)
-
Saturated Ammonium Chloride Solution
-
Anhydrous Magnesium Sulfate
-
Four-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, thermometer, and nitrogen/argon inlet.
Procedure:
-
Reaction Setup: In the four-necked flask, under an inert atmosphere, dissolve sodium methoxide (e.g., 2.2 equivalents) in anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of copper(I) bromide (e.g., 0.1 equivalents) to the stirred solution.
-
Substrate Addition: Slowly add 3,4-dibromothiophene (1 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically around 65-70°C) and maintain for several hours. Monitor the reaction progress by GC analysis of small aliquots to confirm the disappearance of 3,4-dibromothiophene and the intermediate 3-bromo-4-methoxythiophene.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with toluene.
-
Wash the organic layer with a saturated ammonium chloride solution to remove the copper catalyst, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Data Presentation
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| Presence of 3-bromo-4-methoxythiophene | Incomplete reaction | Increase reaction time/temperature; ensure excess sodium methoxide. |
| Colored product/particulates | Copper catalyst contamination | Wash with ammonium chloride; filter through Celite/silica; vacuum distill. |
| Low isolated yield | Incomplete reaction; product loss; side reactions | Optimize reaction conditions; careful work-up; consider catalyst loading. |
| Formation of tar/polymers | Ring degradation | Use moderate temperatures; maintain a strict inert atmosphere. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 3,4-Dimethoxythiophene Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the polymerization of 3,4-Dimethoxythiophene (DMOT). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Low Polymer Yield | - Incomplete reaction: Insufficient reaction time or non-optimal temperature. - Monomer purity: Impurities in the this compound monomer can inhibit polymerization. - Incorrect oxidant-to-monomer ratio: An insufficient amount of oxidant will result in incomplete polymerization. | - Reaction Time & Temperature: Extend the reaction time and consider optimizing the temperature. For chemical oxidative polymerization, reactions are often stirred for 18-24 hours at room temperature.[1] - Monomer Purity: Ensure the monomer is of high purity (≥97%). Purification of the monomer via distillation may be necessary. - Oxidant Ratio: For chemical oxidative polymerization with FeCl₃, an oxidant-to-monomer molar ratio of 2:1 to 8:1 has been reported for related thiophene (B33073) polymers. An excess of the oxidant is typically used.[2] |
| Poor Polymer Solubility | - High molecular weight: The polymer may have a very high molecular weight, leading to insolubility in common organic solvents. - Cross-linking: Side reactions can lead to a cross-linked polymer network. | - Control Molecular Weight: Adjust the monomer-to-oxidant ratio; a lower ratio can sometimes lead to lower molecular weight. For electrochemical polymerization, the applied potential and deposition time can be controlled. - Minimize Side Reactions: Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent unwanted side reactions. |
| Low Electrical Conductivity of the Polymer | - Low doping level: Insufficient doping during or after polymerization. - Polymer structure: Irregularities in the polymer chain (e.g., β-β couplings) can disrupt conjugation and lower conductivity. - Low molecular weight: Shorter polymer chains can lead to lower conductivity. | - Optimize Doping: For chemical polymerization, the oxidant (e.g., FeCl₃) also acts as a dopant. The ratio of oxidant to monomer can be increased to enhance doping. Post-polymerization doping with agents like iodine can also be explored.[2] - Control Polymerization Conditions: Lowering the polymerization temperature can sometimes lead to more ordered polymer chains and higher conductivity. - Increase Molecular Weight: Optimize reaction conditions (e.g., monomer concentration, reaction time) to favor the formation of longer polymer chains. |
| Uncontrolled/Precipitous Polymerization | - High monomer concentration: Can lead to rapid, uncontrolled polymerization and premature precipitation of the polymer. - Rapid addition of oxidant: Adding the oxidant too quickly can lead to localized high concentrations and uncontrolled reaction. | - Adjust Monomer Concentration: Use a more dilute monomer solution. - Slow Oxidant Addition: Add the oxidant solution dropwise to the monomer solution with vigorous stirring.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for polymerizing this compound?
A1: The two primary methods for polymerizing this compound are chemical oxidative polymerization and electrochemical polymerization.[3] Chemical polymerization often utilizes an oxidant such as iron(III) chloride (FeCl₃) in an organic solvent.[1] Electrochemical polymerization involves the anodic oxidation of the monomer on a conductive substrate.[4]
Q2: How does the oxidant-to-monomer ratio affect the properties of poly(this compound)?
A2: The oxidant-to-monomer ratio is a critical parameter in chemical oxidative polymerization. A higher ratio generally leads to a higher degree of oxidation (doping), which can increase the electrical conductivity of the polymer.[2] It can also influence the molecular weight and yield of the resulting polymer.[2]
Q3: What solvents are suitable for the polymerization of this compound?
A3: For chemical oxidative polymerization, chlorinated solvents such as chloroform (B151607) (CHCl₃) or chlorobenzene (B131634) are commonly used.[1][5] For electrochemical polymerization, acetonitrile (B52724) (ACN) with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) is a common choice.[1] The choice of solvent can affect the solubility of the growing polymer chains and the overall morphology of the final polymer film.
Q4: How can I characterize the resulting poly(this compound)?
A4: The synthesized polymer can be characterized by a variety of techniques. Structural characterization can be performed using Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The optical properties can be investigated using UV-Vis spectroscopy. The electrochemical properties, such as the oxidation and reduction potentials, can be studied by cyclic voltammetry (CV).[2] The molecular weight and polydispersity index can be determined by gel permeation chromatography (GPC). The surface morphology of polymer films can be visualized using scanning electron microscopy (SEM).[4]
Quantitative Data Summary
The following table summarizes the effect of the oxidant (FeCl₃) to monomer (a terthiophene containing this compound units) molar ratio on the properties of the resulting polymer synthesized via solid-state oxidative polymerization.
| FeCl₃/Monomer Molar Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Yield (%) | Conductivity (S/cm) |
| 2:1 | 3,400 | 4,300 | 1.21 | 47 | 1.2 x 10⁻³ |
| 4:1 | 3,600 | 4,400 | 1.22 | 52 | 2.5 x 10⁻³ |
| 8:1 | 3,500 | 4,500 | 1.25 | 61 | 5.1 x 10⁻³ |
Data adapted from a study on a 3',4'-dimethoxy-2,2':5',2"-terthiophene monomer.[2]
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization
This protocol is a general procedure for the chemical oxidative polymerization of this compound using FeCl₃ as the oxidant.
Materials:
-
This compound (monomer)
-
Anhydrous iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (CHCl₃) (solvent)
-
Methanol (B129727) (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Magnetic stirrer and stir bar
-
Glassware (dried in an oven)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the this compound monomer in anhydrous chloroform to a desired concentration (e.g., 0.1 M).
-
In a separate flame-dried Schlenk flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform (e.g., a 3-fold molar excess relative to the monomer).[1]
-
With vigorous stirring, add the FeCl₃ solution dropwise to the monomer solution at room temperature. The reaction mixture should immediately turn a dark color.
-
Allow the reaction to stir at room temperature for 18-24 hours under an inert atmosphere.[1]
-
After the reaction is complete, precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove any residual oxidant and unreacted monomer.
-
Dry the polymer under vacuum to obtain the final product.
Protocol 2: Electrochemical Polymerization
This protocol describes a general method for the electrochemical polymerization of this compound.
Materials:
-
This compound (monomer)
-
Acetonitrile (ACN) (solvent)
-
Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., platinum, gold, or ITO-coated glass)
-
Counter electrode (e.g., platinum wire or foil)
-
Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)
-
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAP) in acetonitrile.
-
Add the this compound monomer to the electrolyte solution to a desired concentration (e.g., 10-50 mM).
-
Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer-containing electrolyte solution.
-
Deoxygenate the solution by bubbling with argon or nitrogen gas for at least 15-20 minutes.
-
Polymerize the monomer onto the working electrode using a suitable electrochemical technique, such as cyclic voltammetry (sweeping the potential between the solvent/electrolyte background and a potential sufficient to oxidize the monomer) or potentiostatic deposition (applying a constant potential at which the monomer oxidizes).
-
The polymer film will deposit on the surface of the working electrode. The thickness of the film can be controlled by the number of cyclic voltammetry scans or the duration of the potentiostatic deposition.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the polymer film gently under a stream of inert gas or in a vacuum.
Visualizations
Caption: Chemical Oxidative Polymerization Workflow.
Caption: Troubleshooting Logic for Polymerization Issues.
References
- 1. Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C4TB02033B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 3,4-Dimethoxythiophene during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,4-Dimethoxythiophene (DMOT) to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Color change of the material (e.g., from colorless/light yellow to brown) | Oxidation due to exposure to air (oxygen). | 1. Immediately purge the container with an inert gas (e.g., argon or nitrogen) before sealing. 2. For future use, handle the material under an inert atmosphere. 3. Verify the purity of the material using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). |
| Presence of new peaks in GC or HPLC analysis | Degradation of the material due to improper storage conditions (exposure to light, elevated temperature, or oxygen). | 1. Review storage conditions to ensure they meet the recommended guidelines (see Storage Conditions table below). 2. Characterize the impurities using Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products. 3. If degradation is confirmed, consider purifying the material by vacuum distillation or obtaining a new batch. |
| Inconsistent experimental results | Use of partially degraded this compound. | 1. Always use freshly opened or properly stored material for sensitive experiments. 2. Perform a quick purity check (e.g., by TLC or GC) before use if the material has been stored for an extended period or if the container has been opened multiple times. |
| Material solidifies at room temperature | The melting point of this compound is around 23°C.[1] | This is normal. Gently warm the container to room temperature to melt the contents before use. Ensure the container is tightly sealed during warming to prevent moisture ingress. |
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions.[1][2][3][4][5]
| Parameter | Recommended Condition | Reason |
| Temperature | -20°C[2][3][4][5] | To minimize thermal degradation. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen)[2] | To prevent oxidative degradation from atmospheric oxygen. |
| Light | In a light-resistant container, protected from light. | To prevent photolytic degradation. |
| Container | Tightly sealed, airtight container.[2] | To prevent exposure to air and moisture. Opened containers should be carefully resealed.[2] |
2. What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on the reactivity of similar thiophene (B33073) compounds, the following degradation mechanisms are likely[2]:
-
Oxidative Degradation: The sulfur atom in the thiophene ring is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of thiophene S-oxides and S,S-dioxides.[2] These intermediates can be unstable and may lead to ring-opening reactions.[2]
-
Photochemical Degradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to oxidation of the thiophene ring.[2]
-
Thermal Degradation: At elevated temperatures, the carbon-sulfur bonds in the thiophene ring, being the weakest, can cleave, leading to ring-opening and subsequent decomposition.[2]
-
Hydrolytic Degradation: Although less common for this class of compounds, prolonged exposure to acidic or basic conditions in the presence of water could potentially lead to the hydrolysis of the methoxy (B1213986) ether linkages.
Below is a diagram illustrating a potential oxidative degradation pathway.
Caption: Potential Oxidative Degradation Pathway of this compound.
3. How can I assess the stability of my this compound sample?
A forced degradation study can be conducted to assess the stability of your sample under various stress conditions. This involves exposing the material to heat, light, oxidizing agents, and acidic and basic conditions, and then analyzing for degradation using a stability-indicating analytical method like HPLC or GC-MS.
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study.
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or GC-MS system
Experimental Workflow:
References
Troubleshooting low conductivity in poly(3,4-Dimethoxythiophene) films
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(3,4-Dimethoxythiophene) (PMeDOT) films. The following sections address common issues related to achieving optimal conductivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is poly(this compound) (PMeDOT) and why is its conductivity important?
A1: Poly(this compound), or PMeDOT, is a conductive polymer belonging to the polythiophene family. Its electrical conductivity is a critical property for its application in various electronic and biomedical devices, including sensors, organic electronics, and drug delivery systems. The level of conductivity directly impacts the performance and efficiency of these devices.
Q2: What are the main factors that influence the conductivity of PMeDOT films?
A2: The conductivity of PMeDOT films is primarily influenced by several factors during synthesis and processing. These include the polymerization method (chemical or electrochemical), the choice and concentration of the oxidant and dopant, the solvent used for processing, and any post-deposition treatments such as solvent or thermal annealing.
Q3: What are the typical conductivity values I can expect for PMeDOT films?
A3: The conductivity of PMeDOT can vary significantly depending on the synthesis and processing conditions. As an example, in solid-state polymerization using iron(III) chloride (FeCl₃) as the oxidant, conductivity has been shown to increase with the oxidant-to-monomer ratio.[1][2][3] For detailed values, please refer to the data tables in the troubleshooting section.
Q4: How does the choice of oxidant affect PMeDOT conductivity?
A4: The oxidant plays a crucial role in both the polymerization process and the doping of the resulting polymer. The oxidant-to-monomer ratio, in particular, has a significant impact on the oxidation level and, consequently, the electrical conductivity of the PMeDOT film.[1][2][3] An optimal ratio is necessary to achieve high conductivity without causing over-oxidation, which can degrade the polymer.
Q5: Can I use similar troubleshooting techniques for PMeDOT as I do for PEDOT:PSS?
A5: Yes, many of the principles and troubleshooting strategies for enhancing the conductivity of PEDOT:PSS are transferable to PMeDOT, as they are both polythiophene derivatives. Techniques such as optimizing dopant concentration, using high-boiling point solvents, and employing post-treatment methods like solvent annealing can also be effective for improving PMeDOT conductivity. However, the specific optimal parameters will differ, and it is essential to refer to PMeDOT-specific literature where available.
Troubleshooting Guide for Low Conductivity in PMeDOT Films
This guide provides a question-and-answer format to directly address specific issues you might encounter during your experiments, leading to low conductivity in PMeDOT films.
Problem Area 1: Synthesis and Polymerization
Q: My chemically synthesized PMeDOT powder/film has very low conductivity. What are the likely causes and how can I fix it?
A: Low conductivity in chemically synthesized PMeDOT can stem from several factors related to the polymerization process.
-
Sub-optimal Oxidant-to-Monomer Ratio: The ratio of oxidant (e.g., FeCl₃) to the this compound monomer is critical. An insufficient amount of oxidant will result in incomplete polymerization and a low doping level. Conversely, an excessive amount can lead to over-oxidation and defects in the polymer chain.
-
Solution: Systematically vary the molar ratio of the oxidant to the monomer to find the optimal condition for your specific setup. Refer to the data in Table 1 for guidance on how this ratio affects conductivity.
-
-
Inefficient Mixing: In solution-based polymerization, poor mixing can lead to inhomogeneous reaction conditions, resulting in a polymer with variable chain lengths and doping levels.
-
Solution: Ensure vigorous and consistent stirring throughout the polymerization reaction to maintain a homogeneous mixture.
-
-
Reaction Temperature: The temperature at which polymerization is carried out can affect the reaction rate and the structure of the polymer.
-
Solution: Optimize the reaction temperature. Low-temperature polymerization can sometimes lead to more ordered polymer chains and higher conductivity.
-
Q: I'm using electrochemical polymerization, but the resulting PMeDOT film has poor conductivity. What should I check?
A: For electrochemical polymerization, several parameters during the deposition process can significantly impact film conductivity.
-
Choice of Electrolyte: The supporting electrolyte not only provides conductivity to the solution but its anions also act as dopants for the polymer film. The size and chemical nature of the electrolyte anion can affect the morphology and conductivity of the film.
-
Solution: Experiment with different supporting electrolytes (e.g., tetraethylammonium (B1195904) tetrafluoroborate, lithium perchlorate) to find the one that yields the highest conductivity for your system.
-
-
Monomer Concentration: The concentration of the this compound monomer in the electrolyte solution can influence the polymerization rate and the quality of the resulting film.
-
Solution: Optimize the monomer concentration. A concentration that is too low may result in slow film growth and a discontinuous film, while a concentration that is too high can lead to a rough and less uniform film.
-
-
Applied Potential or Current: The electrochemical conditions (potentiostatic or galvanostatic control) and the applied potential or current density directly affect the polymerization rate and the doping level of the film. Over-oxidation at high potentials is a common issue.
-
Solution: Perform cyclic voltammetry to determine the oxidation potential of the monomer and then use a potential slightly above this onset for potentiostatic deposition. If using galvanostatic deposition, optimize the current density.
-
Problem Area 2: Film Deposition and Post-Treatment
Q: The conductivity of my spin-coated PMeDOT film is lower than expected. How can I improve it?
A: The properties of the solvent and the spin-coating parameters are crucial for achieving high-quality, conductive films.
-
Solvent Choice: The solvent used to dissolve the PMeDOT for spin-coating affects the solubility of the polymer and the morphology of the resulting film. High-boiling point, polar solvents can promote better chain organization and thus higher conductivity.
-
Solution: While specific data for PMeDOT is limited, analogous studies on other polythiophenes suggest that solvents like chlorobenzene (B131634) or dichlorobenzene may be suitable. Experiment with different solvents to find one that provides good solubility and results in uniform, conductive films.
-
-
Spin Speed and Time: These parameters control the thickness and uniformity of the film. A film that is too thin may be discontinuous, while a film that is too thick can have high resistance.
-
Solution: Optimize the spin speed and duration to achieve a uniform film of the desired thickness. Typically, higher spin speeds result in thinner films.
-
-
Post-Deposition Annealing: Thermal annealing after spin-coating can improve the crystallinity and inter-chain contacts within the polymer film, leading to enhanced conductivity.
-
Solution: After spin-coating, anneal the film on a hotplate. The optimal annealing temperature and time will need to be determined experimentally, but temperatures around 100-150°C are a common starting point for many conductive polymers.
-
Q: I have a PMeDOT film, but its conductivity is still not high enough for my application. Are there any post-treatment methods I can use?
A: Yes, several post-treatment techniques can significantly enhance the conductivity of PMeDOT films.
-
Solvent Annealing: Exposing the film to a solvent vapor or dipping it in a specific solvent can induce morphological changes that improve conductivity. This is a well-established method for other conductive polymers like PEDOT:PSS.
-
Solution: Try exposing your PMeDOT film to vapors of polar solvents like dimethyl sulfoxide (B87167) (DMSO) or dipping it in such solvents for a short period, followed by drying.
-
-
Doping with a Stronger Oxidizing Agent: The as-synthesized polymer may not be fully doped. Treatment with a solution of a stronger oxidizing agent can increase the doping level.
-
Solution: Treat the film with a solution of a suitable dopant, such as a stronger acid or an oxidizing agent like F4TCNQ, followed by rinsing and drying. The choice of dopant and treatment conditions will require careful optimization.
-
Data Presentation
Table 1: Effect of Oxidant (FeCl₃) to Monomer (TMT) Ratio on the Conductivity of Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) (PMeDOT) via Solid-State Polymerization.*[1][2][3]
| Sample | [FeCl₃]/[TMT] Molar Ratio | Yield (%) | Conductivity (S/cm) |
| poly(TMT)1 | 2:1 | 91.2 | 8.7 × 10⁻⁴ |
| poly(TMT)2 | 4:1 | 92.5 | 1.5 × 10⁻³ |
| poly(TMT)3 | 8:1 | 93.1 | 2.3 × 10⁻³ |
*TMT: 3',4'-dimethoxy-2,2':5',2"-terthiophene, a monomer precursor for PMeDOT.
Experimental Protocols
Protocol 1: Solid-State Oxidative Polymerization of 3',4'-dimethoxy-2,2':5',2"-terthiophene (TMT)
This protocol is adapted from the solid-state synthesis of poly(3',4'-dimethoxy-2,2':5',2"-terthiophene).[1][2][3][4]
Materials:
-
3',4'-dimethoxy-2,2':5',2"-terthiophene (TMT) monomer
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Mortar and pestle
-
Ether, Ethanol, and Distilled water for washing
-
Vacuum oven
Procedure:
-
Mixing: In a mortar, add the TMT monomer and anhydrous FeCl₃ in the desired molar ratio (e.g., 1:2, 1:4, or 1:8).
-
Grinding: Grind the mixture thoroughly with a pestle for approximately 30 minutes at room temperature. The color of the mixture should change to black, indicating polymerization.
-
Washing: Transfer the resulting black powder to a beaker. Wash the polymer repeatedly with ether, followed by ethanol, and then distilled water until the filtrate becomes colorless. This removes unreacted monomer, oxidant, and other impurities.
-
Drying: Collect the polymer powder by filtration and dry it under vacuum at 50 °C for 48 hours.
-
Characterization: The conductivity of the pressed polymer pellet can be measured using a standard four-probe technique.
Protocol 2: General Procedure for Spin-Coating Polythiophene Films
This is a general protocol that can be adapted for spin-coating PMeDOT films.
Materials:
-
Synthesized PMeDOT powder
-
Suitable solvent (e.g., Chlorobenzene, Chloroform)
-
Substrates (e.g., glass slides, silicon wafers)
-
Spin coater
-
Hotplate
-
Inert atmosphere glovebox (recommended)
Procedure:
-
Substrate Cleaning:
-
Place the substrates in a beaker.
-
Sequentially sonicate the substrates in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or filtered air.
-
-
Solution Preparation:
-
In a clean glass vial, dissolve the PMeDOT powder in the chosen solvent to achieve the desired concentration (e.g., 5-20 mg/mL).
-
Stir the solution, possibly at a slightly elevated temperature (e.g., 40-50 °C), until the polymer is fully dissolved.
-
Before use, allow the solution to cool to room temperature and filter it through a syringe filter (e.g., 0.2 µm PTFE) to remove any undissolved particles.
-
-
Spin-Coating:
-
Place a cleaned substrate onto the chuck of the spin coater and secure it.
-
Dispense a small amount of the PMeDOT solution onto the center of the substrate.
-
Start the spin coater with the desired program (e.g., a two-step program with a low-speed spread followed by a high-speed spin). A typical starting point could be 500 rpm for 10 seconds, followed by 2000 rpm for 40 seconds.
-
-
Thermal Annealing:
-
Transfer the coated substrate to a hotplate, preferably inside an inert atmosphere glovebox to prevent oxidation.
-
Heat the substrate to the desired annealing temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).
-
Allow the substrate to cool down to room temperature slowly.
-
Visualizations
Caption: Troubleshooting workflow for low conductivity in PMeDOT films.
Caption: Factors influencing the conductivity of PMeDOT films.
References
- 1. Solid-state synthesis of poly(3',4'-dimethoxy-2,2':5',2"- terthiophene): comparison with poly(terthiophene) and poly(3',4'-ethylenedioxy-2,2':5',2"- terthiophene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Solid-State Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"- terthiophene): Comparison With Poly(terthiophene) and Poly(3',4'-ethylenedioxy-2,2':5',2"- terthiophene) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 3,4-Dimethoxythiophene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3,4-dimethoxythiophene. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly in catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The synthesis of this compound is primarily achieved through three main catalytic routes:
-
Ullmann Condensation: This is a classical and widely used method involving the copper-catalyzed reaction of 3,4-dibromothiophene (B32776) with a methoxide (B1231860) source.[1][2]
-
One-Step Ring Closure: A more recent approach involves the direct formation of the thiophene (B33073) ring from acyclic precursors.[3][4][5]
-
Alkylation and Decarboxylation: This multi-step process involves the alkylation of a thiophene derivative followed by a copper-catalyzed decarboxylation.[6]
Q2: How do I choose the most suitable catalyst for my synthesis?
A2: The choice of catalyst depends on the selected synthetic route, desired scale, and available starting materials.
-
For the Ullmann condensation of 3,4-dibromothiophene, copper(I) bromide (CuBr) is a commonly used and effective catalyst, often providing good yields.[1] Copper(II) oxide (CuO) has also been reported, but product separation from the catalyst can be challenging.[7]
-
The one-step ring closure method does not typically employ a traditional metal catalyst for the ring formation itself but may use an acid catalyst in subsequent transformations.[4]
-
In the alkylation and decarboxylation route, copper sulfate (B86663) (CuSO₄) is an effective catalyst for the final decarboxylation step.[6]
Q3: What are the advantages and disadvantages of each synthetic route?
A3: Each route offers a different balance of efficiency, cost, and experimental simplicity.
| Synthetic Route | Advantages | Disadvantages |
| Ullmann Condensation | Reliable and well-established method. Good yields are often achievable.[1] | Requires the synthesis of 3,4-dibromothiophene. Potential for side reactions like debromination.[1] |
| One-Step Ring Closure | Can be performed with readily available and inexpensive starting materials.[4][5] | The reaction can be sensitive to conditions, and yields may vary. |
| Alkylation and Decarboxylation | Can produce high-purity product. Utilizes different starting materials which may be more accessible in some cases.[6] | This is a multi-step synthesis, which can be more time-consuming. |
Q4: Can palladium catalysts be used for the synthesis of this compound?
A4: While palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification, are powerful tools in organic synthesis, their specific application for the direct dimethoxylation of 3,4-dibromothiophene is not as commonly reported as the copper-catalyzed Ullmann reaction.[7][8] However, palladium catalysts are used in other functionalizations of the thiophene ring.[9]
Troubleshooting Guides
Issue 1: Low Yield in Ullmann Condensation
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Use fresh, high-purity copper(I) bromide. Ensure the reaction is conducted under an inert atmosphere (e.g., argon) to prevent catalyst oxidation.[1] |
| Incomplete Reaction | Monitor the reaction progress by GC or TLC. If the reaction stalls, consider increasing the temperature or reaction time.[1] |
| Side Reactions (e.g., Debromination) | The formation of mono-methoxy or debrominated thiophene can occur.[1] Optimizing the reaction temperature and using the correct stoichiometry of reagents can minimize these side products. |
| Product Inhibition | In some Ullmann-type reactions, the product can inhibit the catalyst.[10] While not explicitly reported for this synthesis, if the reaction stalls at partial conversion, this could be a factor. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Residual Copper Catalyst | If using a heterogeneous copper catalyst like CuO, the product can be difficult to extract.[7] Consider dissolving the copper residue in an acidic solution (e.g., dilute HCl) and then extracting the product with an organic solvent.[7] Alternatively, filtration through a pad of celite or silica (B1680970) gel can help remove solid catalyst residues. |
| Formation of Impurities | If significant side products are formed, purification by vacuum distillation or column chromatography is recommended to obtain high-purity this compound.[1][7] |
Experimental Protocols
Protocol 1: Ullmann Condensation using Copper(I) Bromide
This protocol is adapted from a reported synthesis of this compound.[1]
Materials:
-
3,4-Dibromothiophene
-
Sodium methoxide
-
Copper(I) bromide (CuBr)
-
Anhydrous magnesium sulfate
Procedure:
-
Under an argon atmosphere, dissolve sodium methoxide (21 g) in methanol (72 g) in a four-necked flask.
-
Add copper(I) bromide (0.83 g) as the catalyst.
-
Slowly add 3,4-dibromothiophene (15 g) dropwise to the mixture. The solution will change color from colorless to black.
-
After the addition is complete, distill off a portion of the methanol (around 50 g) to increase the concentration of sodium methoxide.
-
Heat the reaction mixture to reflux (approximately 97 °C) and monitor the reaction by gas chromatography until the starting material and mono-substituted intermediate are consumed (typically around 5 hours).
-
After the reaction is complete, cool the mixture and add water.
-
Extract the crude product with toluene.
-
Wash the toluene layer with water and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent, and concentrate the toluene layer using a rotary evaporator.
-
Purify the product by vacuum distillation to yield this compound.
Expected Yield and Purity:
| Parameter | Value |
| Yield | ~81.5% |
| Purity | ~98% (by GC) |
Protocol 2: Decarboxylation using Copper Sulfate
This protocol is part of a multi-step synthesis and focuses on the final decarboxylation step.[6]
Materials:
-
3,4-dimethoxy-2,5-thiophenedicarboxylic acid crude product
-
Ethylene (B1197577) glycol
-
Copper sulfate (CuSO₄)
Procedure:
-
Mix the crude 3,4-dimethoxy-2,5-thiophenedicarboxylic acid with ethylene glycol in a reaction vessel.
-
Add copper sulfate as the catalyst. The molar ratio of catalyst to the starting thiophene derivative can be optimized between 0.02 and 0.2.[6]
-
Heat the mixture to 100-120 °C and maintain the reaction for 3-6 hours.
-
After the reaction is complete, purify the product by vacuum distillation.
Quantitative Data from an Exemplary Procedure: [6]
| Starting Material (2.0 mol scale) | Catalyst (CuSO₄) | Temperature | Time | Yield | Purity |
| 3,4-dimethoxy-2,5-thiophenedicarboxylic acid | 0.04 mol | 100 °C | 3 h | 72.7% | 99.0% |
| 3,4-dimethoxy-2,5-thiophenedicarboxylic acid | 0.1 mol | 120 °C | 5 h | 78.3% | 98.4% |
Visualizations
Caption: Workflow for this compound Synthesis via Ullmann Condensation.
Caption: Troubleshooting Decision Tree for Low Yield in Ullmann Synthesis.
References
- 1. The role of copper in the Ullmann reaction - Mapping Ignorance [mappingignorance.org]
- 2. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103254169A - Process for synthesizing 3, 4-dimethoxythiophene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,4-Dimethoxythiophene Post-Synthesis Workup
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the post-synthesis workup and purification of 3,4-Dimethoxythiophene.
Troubleshooting Guide
Issue: Low or No Product Yield After Extraction
-
Question: I performed the synthesis of this compound from 3,4-dibromothiophene (B32776) and, after the workup, my yield is significantly lower than expected. What could be the issue?
-
Answer: Low yields can stem from several factors during the workup process. A primary concern is the effective separation of the product from the reaction mixture, especially when a copper catalyst is used. The product can sometimes remain adsorbed onto the catalyst.[1] To mitigate this, ensure thorough extraction of the filtered solid residues with an appropriate organic solvent like ether.[1] Additionally, consider that the choice of extraction solvent is crucial; solvents like toluene (B28343) have been shown to be effective.[2][3] If you are using a less polar solvent like hexane (B92381) for extraction, consider switching to a more polar one like ethyl acetate (B1210297) to ensure that polar products do not remain in the aqueous layer.[4] Finally, incomplete reaction is a common reason for low yield. It is recommended to monitor the reaction progress by gas chromatography to ensure all starting material has been consumed before initiating the workup.[2][3]
Issue: Difficulty Separating Product from Copper Catalyst
-
Question: I am struggling to separate the this compound from the copper catalyst used in the synthesis. Even after filtration and washing, the product seems to be retained. What can I do?
-
Answer: This is a known challenge. The product can form complexes with or be adsorbed onto the copper catalyst.[1] Here are a few strategies to improve separation:
-
Thorough Solvent Extraction: After filtering the reaction mixture, be meticulous in washing the solid residue. Instead of a simple rinse, consider resuspending the solid in a fresh portion of the extraction solvent (e.g., ether, toluene), stirring for a period, and then filtering again. Repeat this process multiple times.[1]
-
Solvent Choice: Experiment with different organic solvents for the extraction. While ether and toluene are commonly used, another solvent might have a better affinity for your product and a lower affinity for the catalyst complex.[1]
-
Acid Wash: You could try dissolving the copper oxide catalyst in an ammonium (B1175870) chloride or dilute HCl solution and then extracting the product with an organic solvent.[1] However, be cautious as the acidic conditions could potentially affect your product. A small-scale test is advisable.
-
Adsorbent Filtration: Filtering the crude product solution through a pad of a material like chitosan, which can adsorb residual copper, may be effective.[1]
-
Issue: Product is Contaminated or Purity is Low After Purification
-
Question: After vacuum distillation, my this compound is still impure. What are the likely contaminants and how can I improve the purity?
-
Answer: Impurities can include unreacted starting materials (like 3,4-dibromothiophene or 3-bromo-4-methoxythiophene), residual solvent, or byproducts from side reactions.[2][3] To improve purity:
-
Efficient Vacuum Distillation: Ensure your vacuum distillation setup is efficient. A good vacuum is necessary to distill the product at a lower temperature, preventing potential decomposition. The boiling point is approximately 100-102 °C at 10-11 mmHg.[5]
-
Chromatography: If distillation does not yield the desired purity, column chromatography is an effective alternative.[1][6] A common method is flash chromatography using silica (B1680970) gel with a non-polar eluent like petroleum ether or a hexane/dichloromethane (B109758) mixture.[1][6]
-
Thorough Washing: During the workup, ensure the organic layer is washed sufficiently with water to remove any water-soluble impurities before drying and concentration.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for the synthesis of this compound from 3,4-dibromothiophene?
A1: A typical workup procedure involves the following steps:
-
After the reaction is complete, water is added to the reaction mixture.
-
The mixture is then filtered.
-
The crude product is extracted from the filtrate using an organic solvent such as toluene.
-
The organic layer is washed sequentially with water.
-
The washed organic layer is dried over a drying agent like magnesium sulfate.
-
The drying agent is removed by filtration.
-
The solvent is removed from the organic layer by rotary evaporation.
Q2: What are the expected yield and purity for this compound?
A2: The yield and purity can vary depending on the specific reaction conditions and purification method. However, yields of around 81.5% with a purity of approximately 98.01% (as determined by gas chromatography) have been reported.[2][3] Purity levels of ≥97% or ≥99% are also commercially available.[5]
Q3: What solvents are suitable for extracting this compound?
A3: Toluene is a commonly used and effective solvent for extraction.[2][3] Other organic solvents such as ether, ethyl acetate, and dichloromethane can also be used.[1][4] The choice of solvent may depend on the specific reaction mixture and the subsequent purification steps.
Q4: Can I purify this compound by a method other than vacuum distillation?
A4: Yes, besides vacuum distillation, this compound can be purified by column chromatography.[7] Silica gel chromatography with eluents like hexane/dichloromethane or petroleum ether has been successfully used.[1][6]
Quantitative Data Summary
| Parameter | Value | Source |
| Reported Yield | 81.5% | [2][3] |
| Reported Purity (GC) | 98.01% | [2][3] |
| Boiling Point | 100-102 °C at 10-11 mmHg | [5] |
| Density | ~1.209 g/mL at 25 °C | [5] |
Experimental Workflow
Caption: Workflow for the post-synthesis workup of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 51792-34-8 [chemicalbook.com]
- 4. Workup [chem.rochester.edu]
- 5. nbinno.com [nbinno.com]
- 6. Frontiers | Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Challenges in the scale-up of 3,4-Dimethoxythiophene production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3,4-Dimethoxythiophene (3,4-DMT).
Troubleshooting Guide
This guide addresses common issues encountered during the production of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Copper-Catalyzed Synthesis from 3,4-Dibromothiophene (B32776)
Question: We are attempting the synthesis of 3,4-DMT from 3,4-dibromothiophene and sodium methoxide (B1231860) using a copper catalyst, but are observing very low to no product formation. What are the likely causes and how can we troubleshoot this?
Answer:
Low or no yield in this reaction can stem from several factors related to reagents, reaction conditions, and catalyst activity.
-
Reagent Quality:
-
Sodium Methoxide: Ensure the sodium methoxide is anhydrous and of high purity. Moisture can consume the reagent and inhibit the reaction. It is recommended to use freshly opened sodium methoxide or to prepare it fresh.
-
3,4-Dibromothiophene: The purity of the starting material is crucial. Impurities can interfere with the catalytic cycle. Verify the purity of your 3,4-dibromothiophene using techniques like GC-MS.[1]
-
Solvent: The methanol (B129727) used should be anhydrous. The presence of water can lead to side reactions and reduce the effectiveness of the sodium methoxide.
-
-
Catalyst Activity:
-
Copper(I) Source: Copper(I) bromide (CuBr) is a common catalyst for this reaction.[2] Ensure the catalyst has not been oxidized to Copper(II), which is less effective. The reaction solution should typically change from colorless to black or dark transparent, indicating the reaction is proceeding.[2]
-
Ligand Choice: While not always required, the addition of a ligand can sometimes improve catalyst performance in copper-catalyzed cross-coupling reactions.[3]
-
-
Reaction Conditions:
-
Temperature: The reaction is typically run at an elevated temperature, often at reflux.[2] Ensure your reaction is reaching and maintaining the target temperature (e.g., 97°C).[2]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and other reagents.[2]
-
Reaction Monitoring: Monitor the reaction progress by GC to check for the consumption of 3,4-dibromothiophene and the formation of the intermediate, 3-bromo-4-methoxythiophene (B3081600), and the final product.[2] If the reaction stalls, it may indicate a problem with the catalyst or reagents.
-
Issue 2: Difficulty in Removing Copper Catalyst During Purification
Question: We have successfully synthesized 3,4-DMT, but are struggling to remove the copper catalyst from the crude product. What are effective purification methods?
Answer:
Residual copper catalyst is a common issue in this synthesis. Several methods can be employed for its removal:
-
Filtration and Extraction: After the reaction, the mixture can be filtered to remove solid copper species. Subsequent extraction with an organic solvent like toluene, followed by washing the organic layer with water, can help remove water-soluble copper salts.[2]
-
Acid Wash: A dilute acid wash (e.g., dilute HCl or ammonium (B1175870) chloride solution) of the organic layer can help to dissolve and remove copper oxides and other copper residues.
-
Chelating Agents: The use of chelating agents can be effective in sequestering and removing copper ions.
-
Chromatography: If other methods are insufficient, column chromatography on silica (B1680970) gel can be used to obtain highly pure 3,4-DMT.[4]
Issue 3: Presence of Impurities and Byproducts
Question: Our final product contains significant impurities. What are the common byproducts in 3,4-DMT synthesis and how can we minimize them?
Answer:
The most common byproduct in the synthesis from 3,4-dibromothiophene is the mono-substituted intermediate, 3-bromo-4-methoxythiophene .[2]
-
Incomplete Reaction: The presence of 3-bromo-4-methoxythiophene indicates an incomplete reaction. To drive the reaction to completion, you can:
-
Increase the reaction time.
-
Ensure an adequate excess of sodium methoxide is used.
-
Verify that the reaction temperature is consistently maintained at the optimal level.
-
-
Other Brominated Thiophenes: Depending on the purity of the starting material, other isomers of brominated thiophenes may be present.[1] Using high-purity 3,4-dibromothiophene is essential.
-
Side Reactions in One-Step Synthesis: In the one-step synthesis from 2,3-dimethoxy-1,3-butadiene (B1584589) and sulfur dichloride, side reactions can be minimized by the use of an insoluble buffer.[4][5] Omitting the buffer can lead to very low yields.[5]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the production of this compound?
A1: The primary challenges in scaling up 3,4-DMT production include:
-
Hazardous Reagents: The traditional multi-step synthesis often involves hazardous materials like bromine and strong bases, which require special handling and equipment at a larger scale.[5][6]
-
Exothermic Reactions: The reactions can be exothermic, and managing heat dissipation is critical to prevent runaway reactions, especially in large reactors.
-
Purification: Removing the copper catalyst and other impurities at a large scale can be challenging and may require specialized equipment.
-
Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile and needs to be carefully controlled during scale-up.
-
Process Control: Maintaining consistent temperature, pressure, and mixing throughout a large reactor volume is crucial for reproducible results.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a cool, dry place, typically at temperatures between 2-8°C. It is also advisable to store it under an inert atmosphere to prevent degradation.
Q3: Can the crude this compound be used directly in the next step (e.g., for EDOT synthesis)?
A3: In some cases, the crude 3,4-DMT can be used directly in the subsequent transetherification reaction to produce 3,4-ethylenedioxythiophene (B145204) (EDOT). This can simplify the overall process by eliminating a purification step.[7] However, the purity of the crude product should be assessed to ensure it does not negatively impact the yield and quality of the final product.
Q4: What are the key differences between the copper-catalyzed and the one-step synthesis of 3,4-DMT?
A4: The two main synthesis routes have distinct advantages and disadvantages:
-
Copper-Catalyzed Synthesis: This method starts from 3,4-dibromothiophene and sodium methoxide.[2] It is a well-established method but can be challenging to scale up due to the use of a copper catalyst (requiring removal) and potentially hazardous reagents in the synthesis of the starting material.[6]
-
One-Step Synthesis: This method involves a ring-closure reaction between 2,3-dimethoxy-1,3-butadiene and sulfur dichloride.[4] It is a more direct route but may involve less readily available starting materials and requires careful control of the reaction conditions to avoid side reactions.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,4-Dibromothiophene
This protocol is based on the copper-catalyzed reaction with sodium methoxide.[2]
-
Materials:
-
3,4-Dibromothiophene
-
Sodium Methoxide
-
Methanol (anhydrous)
-
Copper(I) Bromide (CuBr)
-
Toluene
-
Anhydrous Magnesium Sulfate
-
Argon or Nitrogen gas
-
-
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, add sodium methoxide and anhydrous methanol.
-
Stir the mixture under an inert atmosphere until the sodium methoxide is completely dissolved.
-
Add a catalytic amount of copper(I) bromide to the solution.
-
Slowly add 3,4-dibromothiophene dropwise to the reaction mixture. The solution will typically change color.
-
After the addition is complete, heat the mixture to reflux (approximately 97°C) and maintain for several hours.
-
Monitor the reaction progress by GC until the starting material and intermediate are consumed.
-
Cool the reaction mixture and add water to quench the reaction.
-
Filter the mixture to remove any solid precipitates.
-
Extract the aqueous layer with toluene.
-
Wash the combined organic layers with water, then dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Protocol 2: One-Step Synthesis of this compound
This protocol is based on the ring-closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride.[4][5]
-
Materials:
-
2,3-Dimethoxy-1,3-butadiene
-
Sulfur Dichloride
-
Hexane (B92381) (anhydrous)
-
Insoluble buffer (e.g., sodium acetate)
-
Nitrogen or Argon gas
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 2,3-dimethoxy-1,3-butadiene in anhydrous hexane.
-
Add an insoluble buffer to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sulfur dichloride in hexane to the cooled mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Filter the reaction mixture to remove the buffer and any solid byproducts.
-
Wash the filtrate with a suitable aqueous solution (e.g., sodium bicarbonate solution) and then with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Copper-Catalyzed Method | One-Step Ring Closure Method |
| Starting Materials | 3,4-Dibromothiophene, Sodium Methoxide | 2,3-Dimethoxy-1,3-butadiene, Sulfur Dichloride |
| Catalyst | Copper(I) Bromide | None |
| Typical Yield | ~81.5%[2] | ~60% (on a 50 mmol scale)[5] |
| Typical Purity | >98% (after distillation)[2] | High purity (after distillation) |
| Key Advantages | Well-established method | Simpler, one-step process |
| Key Challenges | Catalyst removal, hazardous starting materials for the precursor | Availability of starting materials, requires careful control |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in the copper-catalyzed synthesis of 3,4-DMT.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-溴-4-甲基噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Bromo-4-methylthiophene | C5H5BrS | CID 2734935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Bromo-4-methoxyphenethylamine 97 159465-27-7 [sigmaaldrich.com]
- 6. 3-BROMO-4-METHOXYTHIOPHENE CAS#: 110545-69-2 [m.chemicalbook.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Poly(3,4-Dimethoxythiophene) (PDMT)
Welcome to the technical support center for poly(3,4-dimethoxythiophene) (PDMT). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of PDMT in experimental settings.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with PDMT.
Issue 1: Rapid Loss of Conductivity in PDMT Films Exposed to Ambient Air
-
Question: My freshly prepared PDMT film shows good initial conductivity, but it drops significantly after a short period of exposure to the laboratory environment. What is causing this, and how can I prevent it?
-
Answer: This rapid decline in conductivity is likely due to the dedoping of the polymer in the presence of atmospheric oxygen and moisture.[1][2] The electron-donating methoxy (B1213986) groups on the PDMT backbone enhance its stability in the doped (conductive) state, but environmental factors can still neutralize the charge carriers (polarons/bipolarons).[3][4]
Possible Solutions:
-
Inert Atmosphere: Handle and store your PDMT films and solutions under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox) to minimize exposure to oxygen and humidity.
-
Encapsulation: Apply a protective barrier coating (e.g., a thin layer of an insulating polymer like PMMA or a parylene film) over the PDMT film to shield it from the environment.
-
Blending with a Hydrophobic Polymer: Create a polymer blend of PDMT with a hydrophobic polymer. This can reduce moisture absorption and improve environmental stability.
-
Issue 2: Irreversible Loss of Electroactivity During Electrochemical Cycling
-
Question: When I use a PDMT-coated electrode for cyclic voltammetry, I observe a gradual decrease in the peak currents and a loss of its electrochromic properties after several cycles. Why is this happening?
-
Answer: This is a classic sign of irreversible overoxidation.[5] When the applied potential is too high, nucleophilic species (like water or anions from the electrolyte) can attack the polymer backbone, leading to the disruption of the conjugated π-system. This damage is permanent and results in a loss of both electrical conductivity and electroactivity.
Possible Solutions:
-
Control the Potential Window: Carefully determine the stable potential window for your PDMT film in the specific electrolyte you are using. Avoid cycling to excessively high anodic potentials.
-
Use a Protic Solvents: If your experiment allows, using aprotic and rigorously dried electrolytes and solvents can reduce the availability of nucleophiles that contribute to overoxidation.
-
Scan Rate Optimization: In some cases, faster scan rates can minimize the time the polymer spends at high potentials, potentially reducing the extent of overoxidation during each cycle.
-
Issue 3: Poor Thermal Stability During Post-Processing
-
Question: I need to anneal my device containing a PDMT layer, but I'm concerned about thermal degradation. What is the thermal stability limit of PDMT?
-
Answer: The thermal stability of polythiophenes can be influenced by their specific chemical structure and substituents. For a derivative, poly(3',4'-dimethoxy-2,2':5',2"-terthiophene), the initial degradation temperature has been observed in the range of 315–347 °C.[3] For polythiophene itself, a 10% weight loss temperature (T10) has been reported at 315 °C.[6] Annealing can be beneficial for improving film stability and removing residual solvents, but it must be done below the degradation temperature.[7]
Possible Solutions:
-
Thermogravimetric Analysis (TGA): Before processing, perform TGA on your specific PDMT material to accurately determine its degradation temperature.
-
Vacuum or Inert Atmosphere Annealing: Annealing under a vacuum or in an inert atmosphere can prevent thermo-oxidative degradation, which typically occurs at lower temperatures than thermal degradation alone.
-
Blending for Enhanced Stability: Creating composites, for example with polyamide 6, has been shown to result in materials with good thermal stability.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary degradation pathway for PDMT?
-
A1: The primary degradation pathways are overoxidation during electrochemical processes and dedoping due to atmospheric oxygen and moisture.[1][5] Overoxidation is an irreversible chemical change to the polymer backbone, while dedoping is a reversible loss of charge carriers that can often be reversed by re-doping.
-
-
Q2: How do the dimethoxy substituents affect the stability of PDMT?
-
Q3: Can I improve the stability of PDMT by blending it with other materials?
-
A3: Yes, blending PDMT with insulating and hydrophobic polymers like polymethyl methacrylate (B99206) (PMMA) or polystyrene (PS) can create a composite material with improved environmental stability by acting as a barrier to moisture and oxygen.
-
-
Q4: What are the best practices for storing PDMT powder and solutions?
-
A4: To maximize shelf life, store PDMT powder and solutions in a dark, cool, and dry environment, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).[8] This minimizes degradation from light, heat, oxygen, and moisture.
-
Quantitative Data on Polymer Stability
The following tables summarize key quantitative data related to the thermal stability of PDMT and related polythiophenes.
Table 1: Thermal Degradation Temperatures of PDMT Derivatives and Composites
| Polymer Material | Parameter | Temperature (°C) | Reference(s) |
| Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) (Poly(TMT)) | Initial Degradation Temperature | 315–347 | [3] |
| Polyterthiophene (Poly(TT)) | Initial Degradation Temperature | 384–421 | [3] |
| Polythiophene (PT) | T10 (10% weight loss) | 315 | [6] |
| PT / Polyamide 6 Composites | T5 (5% weight loss) | 230–268 | [6] |
Experimental Protocols
Protocol 1: Enhancing Environmental Stability by Blending PDMT with PMMA
This protocol describes how to prepare a PDMT:PMMA blend film to improve its stability in ambient conditions.
-
Prepare Individual Solutions:
-
Prepare a solution of PDMT in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5 mg/mL.
-
Prepare a solution of PMMA in the same solvent at a concentration of 5 mg/mL.
-
-
Create the Blend:
-
In a clean vial, mix the PDMT and PMMA solutions in a desired weight ratio (e.g., 1:1, 1:2).
-
Sonicate the mixture for 15-20 minutes to ensure a homogeneous dispersion.
-
-
Film Deposition:
-
Clean your substrate (e.g., glass slide, ITO-coated glass) using a standard procedure (e.g., sonication in acetone, then isopropanol).
-
Deposit the blend solution onto the substrate using a suitable technique like spin coating or drop casting. For spin coating, a typical speed would be 2000 rpm for 60 seconds.
-
-
Annealing:
-
Transfer the coated substrate to a hot plate or vacuum oven.
-
Anneal the film at a temperature below the glass transition temperature of PMMA and the degradation temperature of PDMT (e.g., 120 °C) for 10-15 minutes to remove residual solvent and improve film morphology.[7]
-
-
Characterization:
-
Measure the conductivity of the blend film over time in an ambient environment and compare it to a pure PDMT film prepared under identical conditions. Use a four-point probe or similar method.
-
Visualizations
Diagram 1: Troubleshooting Workflow for PDMT Film Instability
Caption: A flowchart to diagnose and solve common PDMT stability issues.
Diagram 2: Mechanism of PDMT Overoxidation
Caption: The process of reversible doping versus irreversible overoxidation.
References
- 1. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of conducting polythiophene and derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solid-State Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"- terthiophene): Comparison With Poly(terthiophene) and Poly(3',4'-ethylenedioxy-2,2':5',2"- terthiophene) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Synthesis Efficiency of Thiophene Derivatives for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the efficient synthesis of precursor molecules is a critical factor in the pace of discovery and development. Thiophene (B33073) and its derivatives are key building blocks in a wide range of applications, from conductive polymers to pharmaceuticals. This guide provides an objective comparison of the synthesis efficiency of 3,4-dimethoxythiophene against other common thiophene derivatives, supported by experimental data and detailed protocols.
This analysis focuses on providing a clear, data-driven comparison to aid in the selection of appropriate synthetic routes for specific research and development needs.
Comparative Synthesis Efficiency
The efficiency of synthesizing various thiophene derivatives can differ significantly based on the starting materials, reaction conditions, and the complexity of the target molecule. Below is a summary of quantitative data for the synthesis of this compound and other relevant thiophene derivatives.
| Thiophene Derivative | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| This compound | 3,4-Dibromothiophene (B32776), Sodium Methoxide (B1231860) | Copper(I) bromide | Methanol (B129727), 70-97°C, 5h | 81.5 | 98.01 | [1][2] |
| 3,4-Ethylenedioxythiophene (EDOT) based molecules | 3,4-Ethylenedioxythiophene, Aryl Halides | Pd(OAc)₂, P(m-Tol)₃, Cs₂CO₃ | Toluene (B28343), 110°C, 24h | up to 98 | Not Specified | [3] |
| Poly(3-hexylthiophene) (P3HT) | 3-Hexylthiophene | Ferric chloride (FeCl₃) | Chloroform, 40°C, 12h | Not Specified for monomer | Not Specified for monomer | [4][5] |
Detailed Experimental Protocols
Synthesis of this compound
This protocol is based on the copper-catalyzed reaction of 3,4-dibromothiophene with sodium methoxide.
Materials:
-
3,4-Dibromothiophene (15 g)
-
Sodium methoxide (21 g)
-
Methanol (72 g initially, with 50 g removed by distillation)
-
Copper(I) bromide (0.83 g)
-
Toluene
-
Magnesium sulfate
-
Argon (for inert atmosphere)
Procedure:
-
Under an argon atmosphere, dissolve 21 g of sodium methoxide in 72 g of methanol in a 100 mL four-necked flask with stirring.
-
Add 0.83 g of copper(I) bromide as a catalyst.
-
Slowly add 15 g of 3,4-dibromothiophene dropwise. The solution will change from colorless to black.
-
After the addition is complete, distill off 50 g of methanol.
-
Heat the reaction mixture to 97°C and reflux for 5 hours. Monitor the reaction by gas chromatography until the starting material and intermediate are consumed.
-
After the reaction is complete, add water to the mixture and filter.
-
Extract the crude product with toluene.
-
Wash the toluene layer with water and dry over magnesium sulfate.
-
Filter to remove the desiccant and concentrate the toluene layer by rotary evaporation.
-
Purify the final product by vacuum distillation to yield this compound.[1]
Expected Outcome: This procedure is reported to yield 7.28 g (81.5%) of this compound with a purity of 98.01% as determined by gas chromatography.[1][2]
Synthesis of 3,4-Ethylenedioxythiophene (EDOT)-Based Functional Molecules
This protocol describes a palladium-catalyzed direct C-H bond arylation to produce EDOT-based π-conjugated molecules.
Materials:
-
3,4-Ethylenedioxythiophene (EDOT)
-
Aryl bromide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (5 mol%)
-
Tri-m-tolylphosphine (P(m-Tol)₃) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.4 equiv)
-
Toluene
Procedure:
-
In a reaction vessel, combine EDOT, the aryl bromide, Pd(OAc)₂, P(m-Tol)₃, and Cs₂CO₃.
-
Add toluene as the solvent.
-
Heat the reaction mixture to 110°C for 24 hours.
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Expected Outcome: This methodology has been shown to produce a variety of EDOT-based molecules in good to excellent yields, with some examples reaching up to 98%.[3]
Synthesis of Poly(3-hexylthiophene) (P3HT)
This protocol outlines the chemical oxidative polymerization of 3-hexylthiophene.
Materials:
-
3-Hexylthiophene (3HT) monomer
-
Anhydrous Ferric chloride (FeCl₃)
-
Chloroform
-
Methanol
Procedure:
-
Dissolve the 3HT monomer in 50 mL of chloroform.
-
In a separate flask, dissolve FeCl₃ in 100 mL of chloroform.
-
Mix the monomer and oxidant solutions. The mole ratio of oxidant to monomer can be varied (e.g., 1:3).
-
Stir the mixture continuously for 12 hours at 40°C.
-
Filter the synthesized P3HT.
-
Wash the polymer with methanol until the filtrate is colorless.
-
Dry the final product at 80°C for 24 hours.[5]
Synthesis Pathway Diagrams
The following diagrams illustrate the synthetic pathways described in the protocols.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 51792-34-8 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00555A [pubs.rsc.org]
- 5. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates [mdpi.com]
A Comparative Guide to the Electrochemical Performance of 3,4-Dimethoxythiophene and Its Analogues
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of novel materials is paramount for advancing applications in biosensors, energy storage, and electronic devices. This guide provides a comprehensive comparison of the electrochemical performance of poly(3,4-dimethoxythiophene) (PDMOT) and its prominent analogues, most notably poly(3,4-ethylenedioxythiophene) (PEDOT). The information presented herein is supported by experimental data to facilitate informed decisions in material selection and experimental design.
Executive Summary
Poly(3,4-ethylenedioxythiophene) (PEDOT) is a widely recognized conducting polymer lauded for its exceptional electrical conductivity, stability, and transparency. Its analogue, poly(this compound) (PDMOT), offers an alternative with distinct electrochemical characteristics. This guide delves into a side-by-side comparison of these materials, focusing on key performance metrics derived from cyclic voltammetry, galvanostatic charge-discharge, and electrochemical impedance spectroscopy. While PEDOT generally exhibits superior conductivity and higher specific capacitance, PDMOT and its derivatives present unique redox behaviors and can be tailored for specific applications. The choice between these materials will ultimately depend on the desired balance of properties for the intended application.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key electrochemical performance indicators for PDMOT and its analogues based on available experimental data.
Table 1: Comparison of Conductivity and Cyclic Voltammetry Data
| Polymer | Conductivity (S/cm) | Anodic Peak Potential (V) | Cathodic Peak Potential (V) |
| Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) (Poly(TMT)) | Lower than Poly(TET)[1][2] | 1.1 - 1.21[1] | 0.4 - 0.5[1] |
| Poly(terthiophene) (Poly(TT)) | Lower than Poly(TMT)[1] | ~1.5 - 1.6 (not well-defined)[1] | 0.5 - 0.8[1] |
| Poly(3',4'-ethylenedioxy-2,2':5',2"-terthiophene) (Poly(TET)) | Higher than Poly(TMT)[1][2] | 0.21 - 0.44 (oxidation onset)[1] | Not specified |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Up to 1042 S/cm (water-assisted oCVD)[3] | Varies with synthesis and doping | Varies with synthesis and doping |
Table 2: Supercapacitor Performance Metrics
| Polymer/Composite | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability |
| PEDOT/Carbon Nanotube Composite | Up to 200[4] | - | - | Good[4] |
| PEDOT/Polypyrrole Composite | > 200[5] | - | - | Good[5] |
| PEDOT Nanotube-based Supercapacitor | - | 5.6[6] | 25,000[6] | 80% energy density retention[6] |
| PEDOT@WO3-GO Composite | 478.3[7][8] | 54.2[7][8] | 971[7][8] | 92.1% retention after 5000 cycles[7][8] |
| PEDOT-RGO Nanocomposite | 158[3] | ~1 Wh/kg increase over PEDOT[3] | ~351 W/kg increase over PEDOT[3] | >80% retention after 10,000 cycles[3] |
| PEDOT:PSS/MnO2 Composite | 46 (at 10 mV/s)[9] | - | - | 73% retention after 1000 cycles[9] |
| PEDOT/Carbon Cloth | 208.5 | - | - | Excellent |
| PEDOT Solid-State Supercapacitor | 86.81[4] | 176.90[4] | 21,270[4] | 71.61% retention after 1000 cycles[4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these conductive polymers are crucial for reproducible research.
Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) (Poly(TMT))
A solid-state oxidative polymerization method can be employed for the synthesis of Poly(TMT).[2]
Materials:
-
3',4'-Dimethoxy-2,2':5',2"-terthiophene (TMT) monomer
-
Anhydrous iron (III) chloride (FeCl₃) as the oxidant
-
Hydrazine (B178648) monohydrate (for dedoping)
Procedure:
-
The TMT monomer and FeCl₃ are ground together in a specific molar ratio (e.g., 1:2, 1:4, 1:8) in a mortar and pestle at room temperature for a set duration.
-
The resulting polymer is then washed with methanol (B129727) and deionized water to remove any unreacted monomer and oxidant.
-
The polymer is dried under vacuum.
-
For obtaining the undoped polymer, the as-synthesized polymer is treated with a reducing agent like hydrazine monohydrate for 24 hours at room temperature under a nitrogen atmosphere.[2]
Electrochemical Polymerization of 3,4-substituted Thiophenes
Electrochemical polymerization is a common method for depositing thin films of conductive polymers directly onto an electrode surface.
Apparatus:
-
A standard three-electrode electrochemical cell
-
Potentiostat/Galvanostat
-
Working electrode (e.g., Platinum, ITO-coated glass)
-
Counter electrode (e.g., Platinum wire)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)
Procedure:
-
Prepare an electrolyte solution containing the monomer (e.g., this compound or 3,4-ethylenedioxythiophene) and a supporting electrolyte (e.g., 0.1 M tetraethylammonium (B1195904) tetrafluoroborate (B81430) in acetonitrile).[1]
-
Assemble the three-electrode cell with the electrolyte solution.
-
Polymerization can be carried out using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.
-
For cyclic voltammetry, the potential is swept repeatedly within a defined range to grow the polymer film on the working electrode.
Electrochemical Characterization
1. Cyclic Voltammetry (CV):
-
Purpose: To study the redox behavior (oxidation and reduction potentials) of the polymer film.
-
Procedure: A three-electrode setup is used with the polymer-coated working electrode immersed in a monomer-free electrolyte solution.[1] The potential is swept between two set limits at a specific scan rate (e.g., 50 mV/s), and the resulting current is measured.[1]
2. Galvanostatic Charge-Discharge (GCD):
-
Purpose: To evaluate the capacitive properties of the material, including specific capacitance, energy density, and power density.
-
Procedure: The polymer electrode is charged and discharged at a constant current density. The specific capacitance can be calculated from the discharge curve using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.
3. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the charge transfer and diffusion processes at the electrode-electrolyte interface.
-
Procedure: A small amplitude AC voltage is applied over a range of frequencies, and the impedance of the system is measured. The resulting Nyquist plot can be fitted to an equivalent circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Mandatory Visualization
Experimental Workflow for Electrochemical Performance Comparison
Caption: Workflow for comparing electrochemical performance.
Relationship Between Molecular Structure and Electrochemical Properties
Caption: Structure-property relationships in thiophene (B33073) polymers.
Simplified Doping/Undoping Signaling Pathway in Conducting Polymers
Caption: Redox switching in conducting polymers.
References
- 1. Solid-State Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"- terthiophene): Comparison With Poly(terthiophene) and Poly(3',4'-ethylenedioxy-2,2':5',2"- terthiophene) | MDPI [mdpi.com]
- 2. Solid-State Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"- terthiophene): Comparison With Poly(terthiophene) and Poly(3',4'-ethylenedioxy-2,2':5',2"- terthiophene) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utupub.fi [utupub.fi]
- 4. Poly(3,4-ethylenedioxythiophene) Based Solid-State Polymer Supercapacitor with Ionic Liquid Gel Polymer Electrolyte [mdpi.com]
- 5. gr.xjtu.edu.cn [gr.xjtu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unlocking High-Performance Organic Electronics: The Advantages of 3,4-Dimethoxythiophene in Field-Effect Transistors
A comparative analysis of 3,4-Dimethoxythiophene (DMOT) against other thiophene (B33073) derivatives reveals its potential for developing next-generation organic field-effect transistors (OFETs) with superior charge transport and morphological stability. The unique molecular structure of DMOT offers distinct advantages in controlling intermolecular interactions and film morphology, leading to enhanced device performance.
Organic field-effect transistors are at the heart of flexible and printed electronics, with the semiconductor material being the critical determinant of device performance. While poly(3,4-ethylenedioxythiophene) (PEDOT) has been a benchmark material, recent research highlights the significant benefits of its precursor, this compound (DMOT), and its derivatives in OFET applications. This guide provides a comprehensive comparison of DMOT-based materials with other common thiophene-based semiconductors, supported by experimental data and detailed protocols.
Performance Comparison of Thiophene-Based OFETs
The primary metrics for evaluating OFET performance are charge carrier mobility (µ), which dictates the switching speed, and the on/off current ratio (Ion/Ioff), indicating the device's ability to switch between conductive and non-conductive states. While direct OFET data for pristine poly(this compound) is emerging, studies on DMOT-containing copolymers and related molecules demonstrate its positive impact on device characteristics.
A key advantage of incorporating DMOT lies in its influence on the molecular geometry and resulting film morphology. For instance, in a comparative study of dimeric acceptors for organic solar cells, a DMOT-linked molecule (CH8-9) exhibited a larger dihedral angle (37.21°) compared to its 3,4-ethylenedioxythiophene (B145204) (EDOT) counterpart (23.31°).[1] This larger angle is advantageous in preventing excessive molecular aggregation, leading to a more uniform and smoother thin-film surface.[1] This improved morphology directly translates to enhanced and more balanced charge transport, a crucial factor for high-performance OFETs.[1]
The following table summarizes the performance of various thiophene-based semiconductors in OFETs to provide a comparative framework.
| Semiconductor Material | Class | Hole Mobility (µh) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Reference |
| Poly(3-hexylthiophene) (P3HT) | Polythiophene | 0.01 - 0.1 | 10⁴ - 10⁵ | [2] |
| α,ω-dihexylquaterthiophene (DH4T) | Oligothiophene | ~ 0.4 | > 10⁶ | [2] |
| Diketopyrrolopyrrole-Thienothiophene (DPP-TT) | Donor-Acceptor Copolymer | 1 - 10 | > 10⁵ | [2] |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | Thienoacene | up to 12 | > 10⁶ | |
| Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) | Conducting Polymer | up to 0.8 | > 10⁵ | [3] |
| DMOT-containing copolymers (indicative) | Donor-Acceptor Copolymer | Enhanced (qualitative) | - | [1] |
Note: The performance of DMOT-containing copolymers is noted as qualitatively enhanced based on morphological improvements that lead to better charge transport.[1] Direct quantitative mobility and on/off ratio data for homopolymers of this compound in OFETs are still under active research.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for the fabrication and characterization of solution-processed thiophene-based OFETs.
OFET Fabrication (Bottom-Gate, Top-Contact Architecture)
-
Substrate Cleaning: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) is used as the gate electrode and gate dielectric, respectively. The substrate is sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrate is then dried with a stream of nitrogen and treated with UV-ozone for 10 minutes to remove any organic residues and improve the surface hydrophilicity.
-
Dielectric Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) of octadecyltrichlorosilane (B89594) (OTS) is often applied. The substrate is immersed in a 10 mM solution of OTS in toluene (B28343) for 20 minutes, followed by rinsing with fresh toluene and annealing at 120°C for 20 minutes.
-
Semiconductor Deposition: The thiophene-based semiconductor, including DMOT-containing polymers, is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. The solution is then spin-coated onto the OTS-treated substrate at 1500-3000 rpm for 60 seconds. The film is subsequently annealed at a temperature optimized for the specific polymer (typically 100-150°C) for 30-60 minutes to improve crystallinity and film morphology.[2]
-
Electrode Deposition: Source and drain electrodes, typically 40-50 nm of gold (Au), are thermally evaporated onto the semiconductor layer through a shadow mask.[2] The channel length (L) and width (W) are defined by the dimensions of the shadow mask.
OFET Characterization
The electrical characterization of the fabricated OFETs is performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) or under vacuum using a semiconductor parameter analyzer.
-
Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS).
-
Transfer Characteristics: The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant, high VDS (in the saturation regime). The charge carrier mobility (µ) is calculated from the slope of the (ID)1/2 vs. VGS plot in the saturation regime using the following equation:
ID = (µ * Ci * W) / (2 * L) * (VGS - Vth)²
where Ci is the capacitance per unit area of the gate dielectric and Vth is the threshold voltage.[2] The on/off ratio is determined from the ratio of the maximum to the minimum drain current in the transfer curve.[2]
Visualizing the Workflow and Material Relationships
To better understand the process and the interplay of factors influencing OFET performance, the following diagrams are provided.
References
A Comparative Guide to Alternative Monomers for Transparent Conductors: Beyond 3,4-Dimethoxythiophene
For researchers and scientists in materials science and drug development, the pursuit of highly efficient transparent conductive materials is a relentless endeavor. While poly(3,4-dimethoxythiophene) (PDMOT) has been a material of interest, its performance is often surpassed by polymers derived from alternative monomers. This guide provides an objective comparison of monomers for transparent conductors, with a focus on the widely adopted alternative, 3,4-ethylenedioxythiophene (B145204) (EDOT), the precursor to the benchmark conductive polymer, PEDOT.
This guide will delve into the performance of polymers derived from DMOT and its prominent alternative, EDOT, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.
Performance Comparison: PDMOT vs. PEDOT
The primary metrics for evaluating transparent conductors are electrical conductivity and optical transmittance. A high-performance transparent conductor must exhibit high conductivity to efficiently transport charge, while maintaining high transparency in the visible spectrum to allow light to pass through.
A comparative study on a terthiophene derivative of DMOT, poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) (poly(TMT)), and its ethylenedioxy counterpart, poly(3',4'-ethylenedioxy-2,2':5',2"-terthiophene) (poly(TET)), revealed that the ethylenedioxy-substituted polymer exhibited superior properties. This suggests that PEDOT, derived from EDOT, generally outperforms PDMOT.
Below is a summary of typical performance data for PDMOT and PEDOT films. It is important to note that the properties of conductive polymer films are highly dependent on the synthesis method, processing conditions, and the use of dopants or additives.
| Polymer | Monomer | Typical Conductivity (S/cm) | Typical Transmittance (%) | Synthesis Method |
| PDMOT | This compound (DMOT) | 10⁻³ - 10¹ | ~80 | Electrochemical Polymerization |
| PEDOT | 3,4-Ethylenedioxythiophene (EDOT) | 1 - 1000+ | >80 | Vapor Phase Polymerization |
| PEDOT:PSS | 3,4-Ethylenedioxythiophene (EDOT) | 1 - 1000+ | >80 | Solution Processing (Spin Coating) |
Note: The data presented are representative values from various sources and can vary significantly based on experimental conditions.
Logical Workflow for Monomer Selection
The selection of an appropriate monomer for a transparent conductor application involves a logical progression of steps, from defining the requirements to final device integration.
Caption: Logical workflow for selecting an alternative monomer for transparent conductors.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparison of PDMOT and PEDOT.
I. Synthesis of PEDOT:PSS Films by Spin Coating
This protocol describes the fabrication of a PEDOT:PSS thin film from a commercially available aqueous dispersion.
Materials:
-
PEDOT:PSS aqueous dispersion (e.g., Clevios™ PH 1000)
-
Substrates (e.g., glass, ITO-coated glass, or silicon wafers)
-
Deionized (DI) water
-
Hellmanex™ III (or similar detergent)
-
Isopropyl alcohol (IPA)
-
0.45 µm PES or PTFE filter
Equipment:
-
Ultrasonic bath
-
Spin coater
-
Hotplate
-
Micropipette
-
Nitrogen or compressed air line with filter
Procedure:
-
Substrate Cleaning:
-
Place substrates in a substrate rack.
-
Sonicate for 15 minutes in a solution of DI water and detergent.
-
Rinse thoroughly with DI water.
-
Sonicate for 15 minutes in IPA.
-
Rinse thoroughly with DI water.
-
Dry the substrates with a stream of filtered nitrogen or compressed air.
-
Optional: Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve surface wettability.
-
-
Solution Preparation:
-
Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm filter to remove any aggregates.
-
-
Spin Coating:
-
Place a cleaned substrate onto the chuck of the spin coater.
-
Dispense a specific volume of the filtered PEDOT:PSS solution onto the center of the substrate (e.g., 100 µL for a 25 mm x 25 mm substrate).
-
Start the spin coater. A typical two-step program is used:
-
Step 1 (Spread cycle): 500 rpm for 10 seconds.
-
Step 2 (Coating cycle): 3000 rpm for 30 seconds.
-
-
The film thickness can be controlled by adjusting the spin speed of the coating cycle (higher speed results in a thinner film).
-
-
Annealing:
-
Carefully remove the coated substrate from the spin coater.
-
Place the substrate on a pre-heated hotplate at 120-150°C for 10-15 minutes to remove residual solvent and improve film conductivity.
-
II. Characterization of Transparent Conductive Films
A. Four-Point Probe for Conductivity Measurement
This method is a standard technique to measure the sheet resistance of a thin film, from which the conductivity can be calculated.
Equipment:
-
Four-point probe measurement system
-
Source measure unit (SMU)
-
Calipers or profilometer for film thickness measurement
Procedure:
-
Place the polymer film on a non-conductive, flat surface.
-
Gently lower the four collinear probes onto the surface of the film, ensuring all four probes make good contact.
-
Apply a constant current (I) through the two outer probes.
-
Measure the voltage (V) across the two inner probes.
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).
-
Measure the thickness (t) of the film using a profilometer or calipers.
-
Calculate the conductivity (σ) using the formula: σ = 1 / (Rs * t).
-
Repeat the measurement at several different locations on the film to ensure uniformity and calculate an average value.
B. UV-Vis Spectroscopy for Transmittance Measurement
This technique is used to measure the amount of light that passes through the transparent conductive film at different wavelengths.
Equipment:
-
UV-Vis spectrophotometer
Procedure:
-
Place a clean, uncoated substrate of the same type used for the film deposition in the reference beam path of the spectrophotometer.
-
Place the transparent conductive film in the sample beam path.
-
Perform a baseline correction using the uncoated substrate to account for any absorption or reflection from the substrate itself.
-
Scan the sample over the desired wavelength range (typically the visible spectrum, 400-800 nm).
-
The resulting spectrum will show the transmittance of the film as a percentage (%T) versus wavelength. The transmittance at a specific wavelength (e.g., 550 nm) is often reported as a key performance metric.
Experimental Workflow Diagram
The general process for synthesizing and characterizing these conductive polymer films follows a structured workflow.
Caption: General experimental workflow for thin film fabrication and characterization.
Conclusion
The data and experimental evidence strongly suggest that 3,4-ethylenedioxythiophene (EDOT) is a superior alternative to this compound (DMOT) for the fabrication of high-performance transparent conductors. Polymers derived from EDOT, particularly PEDOT and its solution-processable formulation PEDOT:PSS, consistently demonstrate higher electrical conductivities while maintaining excellent optical transparency. For researchers and professionals in the field, focusing on EDOT-based systems is more likely to yield materials that meet the demanding requirements of modern electronic and optoelectronic devices. The provided experimental protocols offer a foundation for the synthesis and characterization of these advanced materials, enabling further innovation and optimization.
The Evolving Landscape of Conducting Polymers: A Cost-Benefit Analysis of 3,4-Dimethoxythiophene
In the pursuit of advanced materials for organic electronics, researchers and drug development professionals are increasingly focusing on the building blocks that define the performance and economic viability of the final products. 3,4-Dimethoxythiophene (DMOT) has emerged as a critical precursor, primarily for the synthesis of the widely used conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT).[1][2] This guide provides a comprehensive cost-benefit analysis of DMOT in its industrial applications, comparing its performance with key alternatives and presenting supporting experimental data.
Performance Benchmarking: DMOT Derivatives vs. Alternatives
The primary industrial application of this compound is as a monomer for synthesizing electroactive materials used in organic electronics. It can be polymerized to form poly(dimethoxythiphenes) or, more commonly, trans-esterified to create 3,4-ethylenedioxythiophene (B145204) (EDOT), the monomer for the industry-standard conducting polymer, PEDOT.[1]
A critical comparison of polymers derived from DMOT (specifically PEDOT) and its alternatives, such as poly(3-hexylthiophene) (P3HT) and polymers derived from 3,4-dibromothiophene (B32776), reveals trade-offs in performance.
Table 1: Comparison of Electrical Conductivity and Thermal Stability of Conducting Polymers
| Polymer | Monomer Structure | Typical Conductivity (S/cm) | Onset Decomposition Temperature (°C) | Notes |
| Poly(thieno[3,4-b]thiophene) (pT34bT) | 3,4-Dibromothiophene derivative | Up to 750 | 250 - 400 (general polythiophene) | High conductivity is achieved through vapor phase polymerization. Brominated thiophenes are expected to have similar or slightly lower thermal stability than general polythiophenes.[3] |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 3,4-Ethylenedioxythiophene (from DMOT) | <1 to >6000 | ~280 | Highly dependent on the dopant (e.g., PSS) and post-treatment methods. Generally stable, but the dopant can affect thermal properties.[3] |
| Poly(3-hexylthiophene) (P3HT) | 3-Hexylthiophene | 10⁻⁵ to 10³ | ~400 | Regioregularity and doping significantly influence conductivity. Exhibits good thermal stability.[3] |
In the realm of organic solar cells (OSCs), DMOT is also utilized as a linkage unit in non-fullerene acceptors. A direct comparison with its close derivative, 3,4-ethylenedioxythiophene (EDOT), in this application provides valuable performance insights.
Table 2: Performance of Dimeric Acceptors with Different Linkage Units in Organic Solar Cells
| Dimeric Acceptor Linkage Unit | Power Conversion Efficiency (PCE) | Short-Circuit Current Density (Jsc) (mA cm⁻²) | Fill Factor (FF) | Notes |
| This compound (CH8-9) | 16.3% | 23.36 | Higher FF | The larger dihedral angle of the DMOT-linked acceptor is beneficial for avoiding over-aggregation, leading to a more ideal morphology and enhanced charge transport.[4] |
| 3,4-Ethylenedioxythiophene (CH8-8) | 15.8% | 22.93 | Lower FF | The EDOT-linked acceptor showed a slightly lower performance in these key photovoltaic parameters.[4] |
Cost and Synthesis Analysis
The economic viability of an intermediate like DMOT is heavily dependent on its synthesis route. Several methods for synthesizing DMOT have been developed, with a focus on achieving high yields and low costs. One patented process reports a high yield and cost-effectiveness, making it suitable for industrial-scale production.[5] Another synthesis method involves the reaction of 3,4-dibromothiophene with sodium methoxide, which has also been shown to produce high yields.[6] The conversion of DMOT to EDOT is described as a straightforward trans-etherification process.[2]
The availability of cost-effective synthesis routes for DMOT contributes to the economic feasibility of producing high-performance conducting polymers like PEDOT. While specific production costs can vary, the emphasis on high-yield, low-cost processes in the literature suggests a favorable economic profile for DMOT in industrial applications.[5][7]
Experimental Protocols
To ensure the reproducibility and comparability of performance data, standardized experimental protocols are crucial.
Measurement of Electrical Conductivity: Four-Point Probe Method
The electrical conductivity of thin polymer films is a key performance indicator. The four-point probe method is a standard technique for this measurement.[3]
Objective: To determine the sheet resistance of a thin polymer film, from which the bulk conductivity can be calculated.[3]
Methodology:
-
Sample Preparation: A thin film of the conductive polymer is deposited onto a non-conductive substrate (e.g., glass or silicon wafer) using a suitable technique such as spin-coating, drop-casting, or electropolymerization. The film thickness is then accurately measured with a profilometer.[3]
-
Measurement Setup: A four-point probe head, consisting of four equally spaced, collinear tungsten carbide needles, is brought into contact with the polymer film.[3]
-
Data Acquisition: A known current is passed through the two outer probes, and the voltage is measured between the two inner probes.
-
Calculation: The sheet resistance (Rs) is calculated from the measured current and voltage, and a geometric correction factor. The bulk conductivity (σ) is then determined using the formula σ = 1 / (Rs * t), where t is the film thickness.
Visualizing Key Processes
To better understand the synthesis and experimental workflows, the following diagrams are provided.
Caption: Synthesis pathway from this compound to PEDOT.
Caption: Workflow for measuring electrical conductivity using the four-point probe method.
Conclusion
This compound stands as a versatile and economically significant precursor in the field of conducting polymers. Its role in the synthesis of high-performance materials like PEDOT, coupled with the development of cost-effective production methods, positions it favorably against alternatives. For researchers and drug development professionals, the choice of starting materials is paramount. The data presented in this guide suggests that DMOT and its derivatives offer a compelling combination of high performance and industrial scalability, making them a key area of focus for future innovations in organic electronics and beyond.
References
- 1. This compound 97 51792-34-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 5. CN103254169A - Process for synthesizing 3, 4-dimethoxythiophene - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene - Google Patents [patents.google.com]
Spectroscopic comparison of 3,4-Dimethoxythiophene and 3,4-ethylenedioxythiophene
In the realm of organic electronics and conductive polymers, the choice of monomer is paramount to tuning the properties of the final material. Among the thiophene-based building blocks, 3,4-Dimethoxythiophene (DMT) and 3,4-ethylenedioxythiophene (B145204) (EDOT) are two prominent contenders. While structurally similar, the subtle difference in their alkoxy substituents—two methoxy (B1213986) groups in DMT versus a cyclic ethylenedioxy group in EDOT—leads to significant variations in their electronic and, consequently, spectroscopic characteristics. This guide provides a detailed spectroscopic comparison of DMT and EDOT, supported by experimental data, to aid researchers in selecting the optimal monomer for their applications.
Molecular Structure at a Glance
The fundamental difference between DMT and EDOT lies in the conformation of their oxygen-containing substituents. In DMT, the two methoxy groups have rotational freedom, which can influence the planarity of the molecule. In contrast, the ethylenedioxy bridge in EDOT is a rigid, five-membered ring, which locks the oxygen atoms in a specific orientation and imparts a greater degree of planarity to the thiophene (B33073) ring. This structural distinction is a key determinant of their differing spectroscopic behaviors.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for DMT and EDOT, providing a quantitative basis for their comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The differences in the chemical shifts (δ) of the protons (¹H NMR) and carbon atoms (¹³C NMR) in DMT and EDOT reflect the influence of their respective substituents on the electron density of the thiophene ring.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Assignment |
| This compound (DMT) | ¹H | ~3.8 | -OCH₃ |
| ~6.3 | Thiophene C-H | ||
| ¹³C | ~60 | -OCH₃ | |
| ~100 | Thiophene C-H | ||
| ~145 | Thiophene C-O | ||
| 3,4-ethylenedioxythiophene (EDOT) | ¹H | ~4.2 | -OCH₂CH₂O- |
| ~6.4 | Thiophene C-H | ||
| ¹³C | ~64 | -OCH₂CH₂O- | |
| ~100 | Thiophene C-H | ||
| ~142 | Thiophene C-O |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Vibrational Spectroscopy: FTIR and Raman
Fourier-transform infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecules. The frequencies of these vibrations are sensitive to bond strengths and molecular geometry. Key differences in the spectra of DMT and EDOT are observed in the C-O stretching and thiophene ring deformation regions.
Table 2: Key FTIR and Raman Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound (DMT) | 3,4-ethylenedioxythiophene (EDOT) | Spectroscopic Technique |
| C-H (thiophene) stretch | ~3100 | ~3110 | FTIR, Raman |
| C-O-C stretch | ~1180 | ~1190 | FTIR |
| Thiophene C=C stretch | ~1450 | ~1424, ~1486 | Raman[1] |
| Thiophene ring deformation | ~850 | ~890 | FTIR |
| C-S stretch | ~700 | ~700 | FTIR |
Electronic Spectroscopy: UV-Vis
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The more planar and conjugated structure of EDOT generally leads to a lower energy gap and a red-shifted λmax compared to DMT.[2]
Table 3: UV-Vis Spectroscopic Data
| Compound | λmax (nm) in Chloroform | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| This compound (DMT) | ~260 | Not readily available |
| 3,4-ethylenedioxythiophene (EDOT) | ~255, ~235[3] | Not readily available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound (DMT or EDOT) in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used with a longer relaxation delay and a larger number of scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
FTIR Spectroscopy
-
Sample Preparation: For liquid samples like DMT and EDOT, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) is first collected and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Raman Spectroscopy
-
Sample Preparation: Place a small amount of the liquid sample in a glass capillary tube or on a microscope slide.
-
Instrumentation: Employ a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm).
-
Data Acquisition: Focus the laser beam onto the sample and collect the scattered light. The integration time and laser power should be optimized to obtain a good quality spectrum without causing sample degradation.
-
Data Processing: The spectrum is plotted as intensity versus Raman shift (cm⁻¹).
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., chloroform, acetonitrile, or hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a UV-Visible spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). A baseline spectrum of the pure solvent in a matched cuvette is first recorded and subtracted from the sample spectrum.
-
Data Processing: The spectrum is plotted as absorbance versus wavelength (nm).
Logical Workflow for Spectroscopic Analysis
The process of comparing DMT and EDOT spectroscopically follows a logical workflow, from sample preparation to data interpretation.
Conclusion
The spectroscopic comparison of this compound and 3,4-ethylenedioxythiophene reveals distinct differences that arise from their subtle yet significant structural variations. The rigid, planar structure of EDOT, enforced by the ethylenedioxy bridge, leads to notable differences in its vibrational and electronic spectra when compared to the more flexible DMT. These spectroscopic signatures are not only crucial for the identification and characterization of these monomers but also provide valuable insights into their electronic properties and their suitability for various applications in organic electronics. This guide serves as a foundational resource for researchers and professionals in the field, enabling a more informed selection of thiophene-based monomers for the development of next-generation materials.
References
Performance of 3,4-Dimethoxythiophene-based devices versus other material systems
An objective analysis of 3,4-Dimethoxythiophene (DMOT) in organic electronics, comparing its performance in solar cells and transistors against other prominent material systems. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed methodologies.
Introduction
This compound (DMOT) is an electron-rich thiophene (B33073) derivative that has emerged as a versatile building block for a variety of organic electronic devices.[1] Its methoxy (B1213986) functional groups influence the electronic properties and molecular geometry of the resulting materials, impacting device performance. This guide provides a comparative analysis of DMOT-based devices, primarily focusing on organic solar cells (OSCs) and organic field-effect transistors (OFETs), with a brief overview of the broader context of thiophene derivatives in organic light-emitting diodes (OLEDs).
Organic Solar Cells (OSCs): A Promising Arena for DMOT
Recent studies have highlighted the potential of this compound in the development of high-performance organic solar cells, particularly when used as a component in non-fullerene acceptors (NFAs).
Performance Comparison of DMOT-Based Acceptors
A notable study compared two dimeric acceptors, one incorporating a this compound (DMOT) linker (CH8-9) and the other a 3,4-ethylenedioxythiophene (B145204) (EDOT) linker (CH8-8). The device based on the DMOT-containing acceptor exhibited superior performance.[2]
| Device Configuration | Donor | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) | Fill Factor (FF) | Ref. |
| Inverted | PM6 | CH8-9 (DMOT-based) | 16.3% | 0.921 V | 25.1 mA/cm² | 70.6% | [2] |
| Inverted | PM6 | CH8-8 (EDOT-based) | 15.8% | 0.928 V | 24.5 mA/cm² | 69.5% | [2] |
| Inverted | PBDB-T | IDTT2OT-4F (DMOT-spacer) | 10.40% | 0.86 V | 19.3 mA/cm² | 62.4% | Not specified |
The enhanced performance of the DMOT-based device is attributed to the larger dihedral angle of the CH8-9 molecule (37.21°) compared to the EDOT-based CH8-8 (23.31°). This structural feature helps to prevent excessive molecular aggregation, leading to a more uniform and smoother surface morphology, which in turn facilitates more balanced charge transport.[2] Furthermore, the DMOT-based device demonstrated better photostability, retaining 83% of its original PCE after 200 hours of continuous light aging, compared to 76% for the EDOT-based device.
Another application of DMOT in OSCs is as a π-spacer in non-fullerene acceptors. For instance, a device using the acceptor IDTT2OT-4F, which incorporates a DMOT spacer, achieved a power conversion efficiency of 10.40%.
Experimental Protocol: Fabrication of a PM6:CH8-9 Solar Cell
The following is a representative protocol for the fabrication of an inverted organic solar cell based on the PM6:CH8-9 active layer.
Device Structure: ITO / ZnO / PM6:CH8-9 / MoO3 / Ag
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone (B3395972), and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.
-
Electron Transport Layer (ETL) Deposition: A layer of zinc oxide (ZnO) nanoparticles is spin-coated onto the cleaned ITO substrates and annealed at 150°C for 20 minutes.
-
Active Layer Deposition: A blend solution of the donor polymer PM6 and the acceptor CH8-9 (typically in a 1:1.2 weight ratio) in chloroform (B151607) with a small amount of a processing additive (e.g., 1-chloronaphthalene) is spin-coated onto the ZnO layer in a nitrogen-filled glovebox. The film is then annealed at a specific temperature (e.g., 100°C) for a set time (e.g., 10 minutes).
-
Hole Transport Layer (HTL) Deposition: A thin layer of molybdenum trioxide (MoO3) is thermally evaporated on top of the active layer under high vacuum (e.g., < 1 x 10-6 Torr).
-
Cathode Deposition: A silver (Ag) electrode is thermally evaporated on top of the MoO3 layer.
-
Characterization: The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar irradiation (100 mW/cm²). The external quantum efficiency (EQE) is measured to determine the spectral response of the device.
Organic Field-Effect Transistors (OFETs): A Comparative Outlook
While this compound has shown promise in OSCs, its application in the active layer of OFETs is less explored, and direct quantitative performance data for poly(this compound) (PDMOT) based transistors is scarce in the literature. However, we can draw comparisons with other well-studied thiophene-based polymers to provide a performance context.
Performance of Thiophene-Based OFETs
Poly(3-hexylthiophene) (P3HT) is a benchmark material for p-type organic semiconductors. Its performance can vary significantly based on processing conditions and device architecture.
| Semiconductor | Device Architecture | Hole Mobility (µh) [cm²/Vs] | On/Off Ratio | Ref. |
| Poly(3-hexylthiophene) (P3HT) | Bottom-Gate, Top-Contact | ~10-4 - 10-2 | 104 - 106 | [2][3] |
| Poly(3,4-dialkoxythiophene)s | Not Specified | Not Reported | Not Reported | |
| Other Thiophene Oligomers | Bottom-Gate, Top-Contact | 10-4 - 0.1 | 103 - 106 | [4] |
Experimental Protocol: Fabrication of a Solution-Processed OFET
The following is a general protocol for the fabrication of a bottom-gate, top-contact OFET.
Device Structure: Si/SiO2 / Semiconductor / Au (Source/Drain)
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer serves as the gate electrode and gate dielectric, respectively. The substrate is cleaned using a standard procedure (e.g., sonication in acetone and isopropanol).
-
Dielectric Surface Treatment: The SiO2 surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS), to improve the interface with the organic semiconductor.
-
Semiconductor Deposition: A solution of the thiophene-based polymer (e.g., P3HT) in a suitable organic solvent (e.g., chloroform or dichlorobenzene) is spin-coated onto the treated substrate. The film is then annealed to improve its crystallinity and morphology.
-
Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask.
-
Characterization: The transfer and output characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station. The charge carrier mobility and on/off ratio are extracted from these measurements.
Organic Light-Emitting Diodes (OLEDs): A Broader Perspective
Currently, there is a notable absence of published research detailing the use of this compound as a primary component in the emissive or charge-transporting layers of organic light-emitting diodes. The focus in the field of sulfur-containing heterocycles for OLEDs has been on other derivatives.
Performance of Thiophene-Based OLEDs
Thiophene and its derivatives are widely used in OLEDs, often as part of larger conjugated systems in donor-acceptor type emitters or as components in host materials. These materials contribute to the tuning of emission color, efficiency, and stability of the devices.
| Emitter Type | Host Material | External Quantum Efficiency (EQE) | Emission Color | Ref. |
| Thiophene-disubstituted Benzothiadiazole | CBP | up to 5.75% | Deep-Red to NIR | [5] |
| Thienothiophene-based D-π-A | Solution-processed | 4.61% | Green | [6] |
| Various Sulfur-containing Heterocycles | Various | > 20% (TADF) | Blue, Green, Red | [7] |
The performance of OLEDs is highly dependent on the molecular design of the emitter and the overall device architecture. The development of thermally activated delayed fluorescence (TADF) emitters, many of which incorporate sulfur-containing heterocycles, has led to devices with very high external quantum efficiencies.[7] While DMOT itself has not been reported in this context, its electron-rich nature suggests potential for its incorporation into novel emitter or host materials for future OLED applications.
Conclusion
This compound has demonstrated significant potential as a building block for high-performance organic solar cells, outperforming its well-established counterpart, 3,4-ethylenedioxythiophene, in specific architectures. The structural advantages conferred by the methoxy groups lead to improved morphology and device stability. In the realm of organic field-effect transistors, while direct performance data for PDMOT is lacking, the broader family of polythiophenes continues to be a cornerstone of research, with performance metrics that serve as a benchmark for future DMOT-based materials. The application of DMOT in OLEDs remains an unexplored area, presenting an opportunity for future research to investigate its potential in novel emissive or charge-transport materials. The continued exploration of DMOT and its derivatives is a promising avenue for advancing the field of organic electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repository.tudelft.nl [repository.tudelft.nl]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Thiophene Disubstituted Benzothiadiazole Derivatives: An Effective Planarization Strategy Toward Deep-Red to Near-Infrared (NIR) Organic Light-Emitting Diodes [frontiersin.org]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Literature review of comparative studies involving 3,4-Dimethoxythiophene
An Objective Comparison of 3,4-Dimethoxythiophene in Advanced Material Applications
Introduction
This compound (DMOT) is an electron-rich heterocyclic organic compound that has garnered significant interest as a versatile building block in the field of organic electronics. Often considered an alternative to the widely-used 3,4-ethylenedioxythiophene (B145204) (EDOT), DMOT's unique electronic and structural properties, stemming from its flexible methoxy (B1213986) groups, allow for fine-tuning of material characteristics. This guide provides a comparative analysis of DMOT against other alternatives, focusing on its synthesis, performance in organic solar cells, and the properties of its corresponding polymers, supported by experimental data from recent literature.
Comparative Synthesis of this compound
The synthesis of DMOT can be achieved through various routes, with notable differences in efficiency and simplicity. A key advantage is the development of a one-step synthesis from readily available bulk chemicals, which presents a more streamlined approach compared to traditional multi-step methods that often begin with 3,4-dibromothiophene (B32776).[1][2][3]
Experimental Protocol: One-Step Synthesis of this compound[2]
A notable one-step synthesis involves the ring closure reaction of 2,3-dimethoxy-1,3-butadiene with sulfur dichloride in a hexane (B92381) medium.[3] This method avoids the use of halogenated thiophene (B33073) precursors and strong bases, offering a more efficient route.
Experimental Protocol: Synthesis from 3,4-Dibromothiophene[4]
A solution of 3,4-dibromothiophene is added to a methanol (B129727) solution containing sodium methoxide. The reaction is catalyzed, often by a copper-based catalyst, and heated to reflux. After the reaction completes, the mixture is quenched with water, and the product is extracted with an organic solvent (e.g., toluene). The solvent is then removed, and the final product is purified by vacuum distillation, yielding this compound.
Performance in Organic Solar Cells (OSCs)
DMOT has proven to be a highly effective π-spacer in the design of non-fullerene acceptors (NFAs) for organic solar cells. Its strong electron-donating nature helps to up-shift the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the acceptor molecules. This tuning of frontier energy levels can reduce the voltage loss and enhance the open-circuit voltage (Voc) of the solar cell device, leading to improved overall efficiency.[4][5]
Comparative Data: DMOT vs. Other Linkages in NFAs
The data below compares the performance of organic solar cells using NFAs containing DMOT as a linker versus those with other linkers, such as EDOT or a simple alkoxy thiophene.
| Acceptor Molecule | π-Spacer Unit | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA cm⁻²) | Fill Factor (FF) (%) |
| CH8-9 [5] | This compound | 16.3% | N/A | N/A | N/A |
| CH8-8[5] | 3,4-Ethylenedioxythiophene | 15.8% | N/A | N/A | N/A |
| IDTT2OT-4F [4] | This compound | 10.40% | 0.86 | 19.3 | 62.4% |
| IEICF-DMOT [4] | This compound | 13.01% | 0.87 | 22.14 | N/A |
| IEICO-4F[4] | Alkoxy Thiophene | 9.98% | 0.74 | 23.10 | N/A |
N/A: Data not available in the cited source.
The results consistently show that incorporating DMOT is an effective strategy for enhancing the photovoltaic performance of NFAs.[4] For example, the dimeric acceptor CH8-9, with a DMOT linker, achieved a higher power conversion efficiency (16.3%) compared to its EDOT-based counterpart CH8-8 (15.8%).[5] This improvement is attributed to a larger dihedral angle in the DMOT-linked molecule, which helps prevent over-aggregation and leads to a more ideal film morphology and balanced charge transport.[5]
Experimental Protocol: OSC Device Fabrication[5][6]
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.
-
Layer Deposition: A hole transport layer (e.g., PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Active Layer: A solution of the donor polymer (e.g., PBDB-T) and the NFA (e.g., IDTT2OT-4F) in a solvent like chloroform (B151607) is spin-coated on top of the HTL in a nitrogen-filled glovebox.
-
Cathode Deposition: A metal cathode (e.g., Al) is deposited on top of the active layer by thermal evaporation under high vacuum.
-
Characterization: The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination.
Comparison of Polymer Properties
While DMOT excels in molecular design for OSCs, its performance in polymeric materials presents a different picture when compared to its bridged analogue, EDOT. A comparative study was conducted on polymers derived from terthiophene monomers: unsubstituted (TT), dimethoxy-substituted (TMT), and ethylenedioxy-substituted (TET).
Comparative Data: Poly(TMT) vs. Poly(TET)
| Property | Poly(TMT) (from DMOT derivative) | Poly(TET) (from EDOT derivative) | Reference |
| Crystallinity | Lower | Higher | [6][7] |
| Thermal Stability | Lower | Higher | [6][7] |
| Conductivity | Lower | Higher | [6][7] |
| Electrochemical Activity | Lower | Higher | [6][7] |
The study concluded that the polymer with the flexible dimethoxy groups, poly(TMT), did not exhibit higher performance compared to the one with the rigid ethylenedioxy bridge, poly(TET).[6][7] The rigidity of the EDOT unit in poly(TET) likely contributes to a more ordered polymer packing, enhancing crystallinity, charge transport (conductivity), and overall stability.
Experimental Protocol: Solid-State Oxidative Polymerization[7]
-
Monomer Synthesis: The 3',4'-dimethoxy-2,2':5',2"-terthiophene (TMT) monomer is synthesized first.
-
Polymerization: The TMT monomer and an oxidant (anhydrous iron (III) chloride, FeCl₃) are ground together in a mortar at room temperature for a specified time. The molar ratio of oxidant to monomer is a key variable.
-
Purification: The resulting polymer powder is washed sequentially with methanol and deionized water to remove the oxidant and unreacted monomer.
-
Drying: The purified polymer, poly(TMT), is dried under vacuum.
-
Characterization: The polymer is characterized using various techniques, including FTIR, UV-vis-NIR spectroscopy, TGA for thermal stability, and four-point probe for conductivity measurements.
Conclusion
This compound is a valuable and strategic building block in organic electronics. Its primary advantage lies in its application within discrete small molecules, such as non-fullerene acceptors for organic solar cells. In this context, the electron-donating methoxy groups effectively tune the frontier molecular orbital energy levels, leading to devices with higher efficiency and reduced energy loss.[4][5] However, when incorporated into polymers, the flexibility of the "free" methoxy groups can be a disadvantage compared to the rigid, planar structure of the EDOT unit, resulting in polymers with lower conductivity, crystallinity, and thermal stability.[6][7] Therefore, the choice between DMOT and its alternatives is highly dependent on the specific application and the desired balance between molecular tunability and bulk material order.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene - Google Patents [patents.google.com]
- 3. This compound | 51792-34-8 [chemicalbook.com]
- 4. nanoscience.or.kr [nanoscience.or.kr]
- 5. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 6. Solid-State Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"- terthiophene): Comparison With Poly(terthiophene) and Poly(3',4'-ethylenedioxy-2,2':5',2"- terthiophene) [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 3,4-Dimethoxythiophene: A Comprehensive Guide for Laboratory Professionals
The proper management and disposal of 3,4-Dimethoxythiophene are crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a chemical classified with specific hazards, adherence to established protocols is essential for researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, aligning with standard laboratory safety practices.
Immediate Safety and Hazard Overview
This compound is categorized as harmful if swallowed.[1][2] All handling and disposal procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Key Hazard Information:
-
Personal Protective Equipment: Recommended PPE includes safety glasses with side-shields or a face shield, gloves, and a dust mask (type N95 or equivalent).
Consult the Safety Data Sheet (SDS) for complete and detailed hazard information before handling the compound.[1][2][3]
Quantitative Data Summary
The following table summarizes key physical and safety data for this compound for easy reference.
| Property | Value |
| Chemical Formula | C₆H₈O₂S |
| Molar Mass | 144.19 g/mol [1][2] |
| CAS Number | 51792-34-8[1] |
| Appearance | Not specified in search results |
| Boiling Point | 100-102 °C / 10-11 mmHg |
| Flash Point | 106.7 °C (224.1 °F) - closed cup[3] |
| Density | 1.209 g/mL at 25 °C |
| Storage Temperature | -20 °C[1] |
| GHS Hazard Codes | H302[2] |
Experimental Protocols: Spill and Disposal Procedures
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination:
-
Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood.[1]
-
Wear Personal Protective Equipment: Use appropriate PPE, including safety glasses, gloves, and a respirator if necessary.[1]
-
Contain the Spill: Do not let the product enter drains.[1]
-
Absorb the Spill: Soak up the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[1][3]
-
Collect the Waste: Place the absorbed material into a suitable, closed container for disposal as hazardous waste.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be handled in accordance with hazardous waste regulations. The following steps provide a clear procedure for its disposal.
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste" if applicable, or more generally, "Non-halogenated Organic Solvent Waste" as this compound does not contain halogens.
-
Crucially, never mix this compound waste with incompatible waste streams, such as strong acids, bases, or oxidizing agents.
-
-
Container Selection:
-
Use a container that is chemically resistant and suitable for hazardous liquid waste.
-
Ensure the container has a secure, leak-proof lid.
-
-
Labeling:
-
Properly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and volume of the waste.
-
List any other chemicals present in the waste mixture.
-
-
Storage:
-
Store the labeled waste container in a designated, secure area within the laboratory, away from incompatible materials.
-
Keep the container closed when not in use.
-
-
Final Disposal:
-
Arrange for the disposal of the waste through a licensed professional waste disposal service or your institution's environmental health and safety (EHS) office.[1]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Dispose of the contents and container to an approved waste disposal plant.[3]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3,4-Dimethoxythiophene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,4-Dimethoxythiophene (CAS No. 51792-34-8). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed.[1][2][3][4] It may also cause irritation to the skin, eyes, and respiratory system.[5] Due to the potential for uninvestigated toxicological properties, it is crucial to handle this chemical with a comprehensive approach to safety.[1]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound to minimize exposure and ensure a safe working environment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards to protect against splashes.[1][2][3][6] A face shield should be worn over goggles when there is a significant risk of splashing.[7][8] |
| Hand Protection | Chemical-Resistant Gloves | Wear nitrile or neoprene gloves.[6][8][9] Given that the full toxicological profile is not known, double-gloving is a recommended precaution.[8] Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the chemical.[1][2] Wash hands thoroughly after glove removal.[1][2][6] |
| Skin and Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[6][7][8] For added protection, a chemical-resistant apron can be worn over the lab coat.[7] |
| Closed-toe Shoes | Prevents injury from accidental spills and dropped objects.[8] | |
| Respiratory Protection | Fume Hood or NIOSH-approved Respirator | All handling of this compound should be conducted in a well-ventilated laboratory fume hood to minimize inhalation of vapors.[6][7][10] If a fume hood is not available or if dust/aerosol generation is possible, a NIOSH-approved respirator with an appropriate filter (e.g., N95 or ABEK type) is mandatory.[8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for ensuring safety.
-
Preparation :
-
Ensure the designated work area, preferably a chemical fume hood, is clean, uncluttered, and certified as operational.[6][7]
-
Verify that a safety shower and an eyewash station are readily accessible.[6][10]
-
Assemble all necessary equipment, reagents, and waste containers before starting the procedure.[6]
-
-
Handling :
-
Don all required personal protective equipment as detailed in the table above.
-
Avoid all direct physical contact with the chemical.[6] Prevent the inhalation of any vapors or mists.[2][6]
-
When weighing or transferring, perform the task carefully to prevent spills. If creating a solution, add the compound to the solvent slowly.
-
-
Post-Handling :
-
Thoroughly decontaminate all equipment and the work surface after the experiment is complete.
-
Remove and dispose of contaminated gloves and any other single-use protective gear in the designated hazardous waste container.[2][7]
-
Wash hands and any potentially exposed skin area thoroughly with soap and water.[1][2][3][6]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Collect all waste containing this compound, including contaminated disposables, in a designated "Halogenated Organic Waste" container.[5] Do not mix with other waste streams like non-halogenated solvents, acids, or bases.[5]
-
Containerization : Waste must be stored in a clearly labeled, sealed, and chemically compatible container.[3][6][7] The label must include the full chemical name and appropriate hazard warnings.
-
Professional Disposal : Do not dispose of this chemical down the drain.[1][2] Arrange for a licensed chemical waste disposal service to collect and manage the hazardous waste in accordance with all federal, state, and local regulations.[11]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C6H8O2S | CID 3613501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
